(1-Benzylpiperidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-benzylpiperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPWHJVKPZIZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85387-43-5 | |
| Record name | (1-benzylpiperidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Benzylpiperidin-2-yl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of (1-Benzylpiperidin-2-yl)methanol, a key intermediate in various synthetic applications. This document outlines its known physical characteristics, detailed experimental protocols for their determination, and a logical workflow for property analysis.
Core Physical Properties
This compound is a colorless to light yellow liquid at ambient temperature.[1] A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Notes |
| Molecular Formula | C₁₃H₁₉NO | |
| Molecular Weight | 205.30 g/mol | [2] |
| Boiling Point | 134 °C at 0.15 mmHg | [1] |
| Density (Predicted) | 1.056 ± 0.06 g/cm³ | [1] |
| Physical Form | Liquid | [2] |
| pKa (Predicted) | 15.08 ± 0.10 | [1] |
| Solubility | Insoluble in water; Soluble in most organic solvents. | Based on the properties of similar N-benzylpiperidine compounds. |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for liquid organic compounds.
Determination of Boiling Point (Reduced Pressure)
The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures. A vacuum distillation apparatus is employed.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer (with appropriate range)
-
Vigreux column (short path)
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle with a magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Place a magnetic stir bar or boiling chips into the round-bottom flask.
-
Add approximately 10-15 mL of this compound to the flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Position the thermometer bulb so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser.
-
Begin circulating cold water through the condenser.
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Gradually evacuate the system using the vacuum pump to the desired pressure (e.g., 0.15 mmHg), monitored by the manometer.
-
Slowly heat the sample using the heating mantle.
-
Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of liquid this compound can be accurately determined using a pycnometer or a graduated cylinder and a balance for a less precise measurement.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the pycnometer's calibration mark, ensuring no air bubbles are present.
-
Dry the outside of the pycnometer and record its mass.
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound and repeat steps 3-5.
-
Calculate the density using the following formula: Density = (Mass of liquid) / (Volume of liquid) Volume of liquid = (Mass of water) / (Density of water at the experimental temperature)
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.
Caption: Workflow for Physical Property Analysis.
References
An In-depth Technical Guide to (1-Benzylpiperidin-2-yl)methanol: Structure, Synthesis, and Therapeutic Potential of the Benzylpiperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Benzylpiperidin-2-yl)methanol, detailing its chemical structure, synthesis, and the broader pharmacological context of the N-benzylpiperidine scaffold. This document is intended to serve as a resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering insights into the therapeutic potential of this class of compounds.
Chemical Structure and Nomenclature
This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group, and a hydroxymethyl group at the 2-position of the piperidine ring.
IUPAC Name: this compound[1]
Synonyms:
-
1-Benzyl-2-(hydroxymethyl)piperidine[2]
-
1-{[2-(Hydroxymethyl)piperidin-1-yl]methyl}benzene[2]
-
(1-Benzyl-2-piperidinyl)methanol
-
1-Benzylpiperidine-2-methanol
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 85387-43-5 | [2] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | ≥95% | [2] |
| Boiling Point | 134 °C at 0.15 mmHg | |
| Density | 1.056 ± 0.06 g/cm³ (Predicted) | |
| pKa | 15.08 ± 0.10 (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct N-alkylation of 2-piperidinemethanol with benzyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the benzylic carbon.
Experimental Protocol: N-alkylation
A mixture of 2-piperidinemethanol (12.9 g), benzyl chloride (13.2 g), and triethylamine (10.5 g) in toluene (50 ml) is stirred at reflux for 4 hours. Following the reaction, the mixture is filtered to remove triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by distillation to yield this compound.
Synthesis Workflow
The logical flow of the synthesis protocol is depicted below.
Pharmacological Significance of the Benzylpiperidine Scaffold
While specific biological data for this compound is not extensively documented in publicly available literature, the N-benzylpiperidine motif is a well-established pharmacophore present in numerous biologically active compounds.[3] Derivatives of this scaffold have been investigated for a range of therapeutic targets, particularly in the context of neurodegenerative diseases and cancer.
Inhibition of Monoacylglycerol Lipase (MAGL)
The N-benzylpiperidine scaffold has been identified as a promising backbone for the development of reversible inhibitors of monoacylglycerol lipase (MAGL).[3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key neuromodulator. Inhibition of MAGL increases 2-AG levels, which has therapeutic potential for treating neuroinflammation, pain, and certain cancers.[3]
Quantitative Activity of Benzylpiperidine-based MAGL Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Assay Type |
| 13 | MAGL (h) | 2.0 | Isolated Enzyme |
| 28 | MAGL (h) | Potent | Isolated Enzyme |
| 29 | MAGL (h) | Potent | Isolated Enzyme |
Data sourced from studies on benzylpiperidine derivatives.[3]
MAGL Signaling Pathway
The diagram below illustrates the role of MAGL in the endocannabinoid system and the therapeutic intervention point for inhibitors.
Inhibition of Acetylcholinesterase (AChE)
The N-benzylpiperidine moiety is also a core component of potent acetylcholinesterase (AChE) inhibitors. AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.[4][5]
Quantitative Activity of Benzylpiperidine-based AChE Inhibitors
| Compound ID | Target | IC₅₀ (µM) |
| d5 | AChE | 6.89 |
| d10 | AChE | 3.22 |
Data represents examples from studies on multifunctional N-benzylpiperidine derivatives.[5]
Representative Experimental Protocols in Drug Discovery
To facilitate further research, this section provides a generalized protocol for an in vitro MAGL inhibition assay, a common experiment for evaluating compounds based on the benzylpiperidine scaffold.
In Vitro MAGL Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human MAGL.
Materials:
-
Recombinant human MAGL
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (e.g., benzylpiperidine derivatives) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a solution of recombinant human MAGL in Tris-HCl buffer.
-
Serially dilute the test compounds in DMSO to create a range of concentrations.
-
In a 96-well plate, add the MAGL solution to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known MAGL inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, 4-NPA, to all wells.
-
Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader. The rate of 4-nitrophenol production is proportional to MAGL activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound, as a distinct chemical entity, is characterized by its straightforward synthesis and well-defined structure. While direct pharmacological data for this specific molecule is limited, its core N-benzylpiperidine scaffold is of significant interest in modern drug discovery. The demonstrated efficacy of its derivatives as potent, reversible inhibitors of key enzymes like MAGL and AChE underscores the therapeutic potential of this chemical class. This guide serves as a foundational resource, providing the necessary chemical information and methodological context to encourage further exploration of this compound and its analogs as candidates for novel therapeutics.
References
- 1. This compound | C13H19NO | CID 2735486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: (1-Benzylpiperidin-2-yl)methanol (CAS 85387-43-5)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes publicly available information. (1-Benzylpiperidin-2-yl)methanol is intended for laboratory research use only.
Introduction
This compound, with CAS number 85387-43-5, is a substituted piperidine derivative. The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas. The benzyl group and the hydroxymethyl substituent on the piperidine ring of this compound offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential biological activities. While specific biological data for this compound is limited in publicly accessible literature, the known activities of its structural isomers and other benzylpiperidine derivatives suggest its potential as a precursor for novel therapeutics, particularly in the area of neurological disorders.
Chemical and Physical Properties
The available data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 85387-43-5 | N/A |
| Molecular Formula | C13H19NO | N/A |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [1] |
| Synonyms | 1-Benzyl-2-(hydroxymethyl)piperidine, 1-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]benzene | [1] |
| Boiling Point | 107 °C at 2 mmHg |
Synthesis of this compound
A known method for the synthesis of this compound involves the N-alkylation of 2-piperidinemethanol with benzyl chloride.
Experimental Protocol
Materials:
-
2-Piperidinemethanol
-
Benzyl chloride
-
Triethylamine
-
Toluene
Procedure:
-
A mixture of 12.9 g of 2-piperidinemethanol, 13.2 g of benzyl chloride, 10.5 g of triethylamine, and 50 ml of toluene is prepared.
-
The reaction mixture is stirred at reflux for 4 hours.
-
After cooling, the mixture is filtered to remove triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is distilled under reduced pressure (107 °C at 2 mmHg) to yield this compound.
Expected Yield: 11.3 g (52.9%)
Potential Applications in Drug Discovery and Chemical Biology
While direct biological activity data for this compound is not widely reported, its structural features suggest its utility as a scaffold for the synthesis of novel bioactive compounds. The hydroxyl group can be a site for esterification or etherification, and the benzyl group can be modified or replaced. The piperidine ring itself is a key pharmacophore in many centrally active agents.
Research on structurally related benzylpiperidine derivatives has revealed their potential as:
-
Cholinesterase Inhibitors: The 1-benzylpiperidine moiety is a core component of compounds designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are relevant targets for Alzheimer's disease.[2]
-
Monoacylglycerol Lipase (MAGL) Inhibitors: Benzylpiperidine derivatives are being explored as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system with implications for neurodegenerative diseases and cancer.
-
Sigma Receptor Ligands: N-benzylpiperidine derivatives have shown high affinity for sigma receptors, which are implicated in a variety of central nervous system disorders.
The following diagram illustrates a conceptual workflow for utilizing this compound as a starting material in a drug discovery program.
Caption: Conceptual workflow for the use of this compound in drug discovery.
General Characterization Protocols for Piperidine Derivatives
The structural confirmation of this compound and its derivatives would typically involve standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range. The benzyl and hydroxymethyl protons will have characteristic shifts.
-
¹³C NMR: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method for these types of compounds.
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.
-
Analysis: Determine the mass-to-charge ratio (m/z) to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. While direct biological data on this specific compound is scarce, the extensive research into related benzylpiperidine derivatives highlights promising avenues for the design and synthesis of novel therapeutic agents, particularly for neurological disorders. The synthetic accessibility and the presence of versatile chemical handles make this compound an attractive starting point for the generation of compound libraries for biological screening. Further research into the biological effects of derivatives of this compound is warranted.
References
An In-depth Technical Guide to (1-Benzylpiperidin-2-yl)methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential analytical methodologies for (1-Benzylpiperidin-2-yl)methanol, a key intermediate in pharmaceutical research. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Properties and Identifiers
This compound is a substituted piperidine derivative. Its fundamental chemical data are summarized below.
| Property | Value | References |
| Molecular Formula | C13H19NO | [1][2] |
| Molecular Weight | 205.30 g/mol | [1][2][3][4] |
| CAS Number | 85387-43-5 | [1][3][5] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 134°C at 0.15 mmHg | [1] |
| Synonyms | 1-Benzyl-2-(hydroxymethyl)piperidine, [1-(Phenylmethyl)piperidin-2-yl]methanol | [1][2][3] |
Synthesis Protocol
A documented method for the synthesis of this compound is outlined below.[5]
Materials:
-
2-Piperidine methanol (12.9 g)
-
Benzyl chloride (13.2 g)
-
Triethylamine (10.5 g)
-
Toluene (50 ml)
Procedure:
-
A mixture of 2-piperidine methanol, benzyl chloride, triethylamine, and toluene is prepared in a suitable reaction vessel.
-
The reaction mixture is stirred at reflux for a period of 4 hours.
-
Upon completion, the mixture is filtered to remove any solid byproducts.
-
The filtrate is then concentrated to remove the solvent.
-
The resulting concentrate is purified by distillation under reduced pressure to yield the final product.
Yield:
This procedure has been reported to yield 11.3 g of (1-benzyl-2-piperidine methanol), which corresponds to a yield of 52.9%.[5]
Proposed Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Suggested Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure separation of any impurities.
-
MS Detector: Electron Ionization (EI) mode with a scan range appropriate for the molecular weight of the compound and its expected fragments.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Sample Preparation: A solution of the sample in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system with a suitable detector (e.g., UV or MS).
-
Suggested Conditions:
-
Column: A C18 reversed-phase column is a common starting point for compounds of this polarity.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., around 254 nm).
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: As a neat liquid, a small drop can be placed directly on an ATR crystal.
-
Analysis: The infrared spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aliphatic and aromatic portions, and C-N stretching of the tertiary amine.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Structural Relationship
This diagram shows the relationship between the starting material and the final product in the synthesis.
Caption: Structural transformation in the synthesis.
References
Spectroscopic Analysis of (1-Benzylpiperidin-2-yl)methanol: A Technical Guide
Introduction
(1-Benzylpiperidin-2-yl)methanol is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. The structural elucidation and confirmation of such molecules are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the expected spectroscopic data for this compound, based on the available data for its 4-yl isomer, and outlines the general experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for the structural isomer, (1-Benzylpiperidin-4-yl)methanol. These values provide a close approximation of what can be expected for this compound, with expected variations in chemical shifts and fragmentation patterns due to the different substitution pattern on the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (1-Benzylpiperidin-4-yl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.34 - 7.29 | m | 4 H | Aromatic H |
| 7.26 - 7.24 | m | 1 H | Aromatic H |
| 3.51 | s | 2 H | -CH₂-Ph |
| 3.46 | d, J = 6.36 Hz | 2 H | -CH₂-OH |
| 2.94 - 2.89 | m | 2 H | Piperidine H (axial) |
| 2.58 - 2.49 | m | 1 H | Piperidine H |
| 1.97 | ddd, J = 11.7, 11.7, 2.5 Hz | 2 H | Piperidine H (equatorial) |
| 1.74 - 1.68 | m | 2 H | Piperidine H |
| 1.52 - 1.44 | m | 1 H | Piperidine H |
| 1.28 | qd, J = 11.5, 3.9 Hz | 1H | OH |
Table 2: ¹³C NMR Data for (1-Benzylpiperidin-4-yl)methanol
| Chemical Shift (δ) ppm | Assignment |
| 138.1 | Aromatic C (quaternary) |
| 129.2 | Aromatic CH |
| 128.1 | Aromatic CH |
| 126.9 | Aromatic CH |
| 67.6 | -CH₂-OH |
| 63.4 | -CH₂-Ph |
| 53.3 | Piperidine C |
| 38.4 | Piperidine C |
| 28.7 | Piperidine C |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for (1-Benzylpiperidin-4-yl)methanol (Vapor Phase)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad | O-H stretch |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2800 | Strong | Aliphatic C-H stretch |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |
| ~1100 | Strong | C-O stretch |
| ~740, ~700 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (1-Benzylpiperidin-4-yl)methanol
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 206.1539 | 206.1539 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C (typically 1024 or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) may be added to the final solution to promote protonation for positive ion mode analysis.
-
Filter the final solution through a 0.2 µm syringe filter if any particulate matter is present.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve optimal ionization and signal intensity.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer is scanned over an appropriate m/z range to detect the molecular ion.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.
Caption: A flowchart illustrating the typical workflow from synthesis to structural confirmation using various spectroscopic techniques.
Navigating the Uncharted: A Technical Guide to the Safe Handling of (1-Benzylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Understanding the fundamental properties of a compound is the first step in safe handling. Based on data for (1-Benzylpiperidin-2-yl)methanol and its analogues, the following properties are pertinent.
| Property | Value | Source |
| Molecular Weight | 205.30 g/mol | CymitQuimica[1] |
| Purity | ≥95% | CymitQuimica[1] |
| Appearance | Liquid | CymitQuimica[1] |
| Synonyms | 1-Benzyl-2-(hydroxymethyl)piperidine, 1-{[2-(Hydroxymethyl)piperidin-1-yl]methyl}benzene | CymitQuimica[1] |
Hazard Identification and Classification
Although specific GHS classifications for this compound are not published, data from analogous compounds such as Phenyl(piperidin-2-yl)methanol and other benzylpiperidine derivatives suggest the following potential hazards.[2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Safe Handling and Storage Protocols
Adherence to stringent handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Store away from food and drink.[6]
Emergency Procedures and First Aid
Rapid and appropriate response to an exposure is critical. The following first aid measures are recommended based on the potential hazards.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][5] |
Accidental Release and Firefighting Measures
Accidental Release:
-
Evacuate personnel from the affected area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[5][6]
-
Do not allow the chemical to enter drains or waterways.[5][6]
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[6][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate key workflows.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. theory.labster.com [theory.labster.com]
Synonyms for (1-Benzylpiperidin-2-yl)methanol like 1-Benzyl-2-(hydroxymethyl)piperidine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzylpiperidin-2-yl)methanol, a notable member of the N-benzylpiperidine class of compounds, holds potential within medicinal chemistry and drug discovery. The N-benzylpiperidine structural motif is a versatile scaffold frequently utilized to modulate the efficacy and physicochemical properties of therapeutic agents. While extensive biological data for this compound itself is not widely available in public literature, this guide provides a comprehensive overview of its known synonyms, chemical properties, and a detailed synthesis protocol. Furthermore, it explores the potential therapeutic relevance of this compound class by examining the activities of structurally related benzylpiperidine derivatives, which have shown promise as acetylcholinesterase and monoacylglycerol lipase inhibitors.
Compound Identification and Synonyms
The compound with the formal IUPAC name this compound is also known by several synonyms. These alternative names are frequently encountered in chemical catalogs and scientific literature.
-
1-Benzyl-2-(hydroxymethyl)piperidine[1]
-
1-{[2-(Hydroxymethyl)piperidin-1-yl]methyl}benzene[1]
-
(1-Benzyl-2-piperidinyl)methanol
-
1-Benzylpiperidine-2-methanol
-
(RS)-(1-Benzyl-piperidin-2-yl)-methanol
-
[1-(phenylmethyl)-2-piperidinyl]methanol
-
[1-(phenylmethyl)piperidin-2-yl]methanol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in a research setting.
| Property | Value | Source |
| CAS Number | 85387-43-5 | [1] |
| Molecular Formula | C13H19NO | [2] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [1] |
| Boiling Point | 107° C / 2 mmHg |
Synthesis of this compound
The following section details a common experimental protocol for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Piperidine methanol (12.9 g)
-
Benzyl chloride (13.2 g)
-
Triethylamine (10.5 g)
-
Toluene (50 ml)
Procedure:
-
A mixture of 2-piperidine methanol, benzyl chloride, triethylamine, and toluene is prepared in a suitable reaction vessel.
-
The reaction mixture is stirred at reflux for 4 hours.
-
After the reflux period, the mixture is filtered to remove any solid byproducts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting concentrate is distilled under reduced pressure to yield pure 1-benzyl-2-piperidine methanol.
Expected Yield: 11.3 g (52.9%)
The workflow for this synthesis is illustrated in the diagram below.
Potential Therapeutic Applications of the Benzylpiperidine Scaffold
While specific biological activity data for this compound is limited, the broader class of benzylpiperidine derivatives has been the subject of extensive research in drug discovery. These investigations have revealed that the benzylpiperidine scaffold can interact with various biological targets, suggesting potential therapeutic applications. The diagram below illustrates some of the key research areas for this class of compounds. It is important to note that these are potential applications based on related compounds and have not been confirmed for this compound itself.
Conclusion
This compound is a readily synthesizable compound belonging to the medicinally relevant N-benzylpiperidine class. While this guide provides essential information on its identity, properties, and a detailed synthesis protocol, there is a notable absence of in-depth biological data in the current scientific literature. The established importance of the benzylpiperidine scaffold in targeting enzymes and receptors implicated in neurodegenerative diseases and pain suggests that this compound and its derivatives may warrant further investigation to fully elucidate their pharmacological profile and therapeutic potential. Future research should focus on systematic biological screening to identify specific targets and quantify the activity of this compound.
References
An In-depth Technical Guide to the Thermodynamic Properties and Crystal Structure of (1-Benzylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of (1-Benzylpiperidin-2-yl)methanol
This compound, with a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol , is a liquid at standard conditions.[1] A summary of its basic properties is provided in Table 1.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H19NO | PubChem |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Liquid | [1] |
| CAS Number | 85387-43-5 | [1] |
Note: Detailed experimental thermodynamic data for this compound is not currently available in the cited literature. The following sections describe the standard methods for determining these properties.
Thermodynamic Properties: Experimental Determination
The thermodynamic properties of a compound are critical for understanding its stability, solubility, and behavior in different environments. The following sections detail the experimental protocols for determining key thermodynamic parameters.
Melting Point Determination
The melting point is a fundamental property used to identify a compound and assess its purity.[2][3][4]
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into a capillary tube, which is sealed at one end.[2][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a Mel-Temp apparatus).[2]
-
Heating: The heating bath is heated slowly and uniformly.[2] The temperature should be raised at a rate of 1-2°C per minute near the expected melting point.[2]
-
Observation: The temperatures at which the substance begins to melt and when it completely liquefies are recorded. This range is the melting point of the compound.[2]
-
Purity Assessment: A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Illustrative Data for a Related Compound:
While this compound is a liquid, a related solid derivative, 1-benzyl-4-piperidinol, has been studied. The determination of its melting point would follow the protocol described above.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][8][9]
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[6]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[6][9]
-
Heating: The apparatus is heated slowly and uniformly.[6]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
Illustrative Data for this compound:
A boiling point of 134°C at a reduced pressure of 0.15 mmHg has been reported for this compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11][12][13][14] It is used to determine thermal properties such as melting point, glass transition temperature, and enthalpy of fusion.[11][13]
Experimental Protocol
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into an aluminum DSC pan.[11][13] The pan is then hermetically sealed.[11]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[11]
-
Thermal Program: The sample is subjected to a controlled temperature program, which typically involves heating and cooling cycles at a constant rate (e.g., 10°C/min) to erase the sample's thermal history.[11][12] Data is collected during a final heating ramp.[11]
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset of the melting peak, and the enthalpy of fusion is calculated from the area under the peak.[11]
Illustrative Data for a Related Compound:
Thermochemical properties of other piperidine derivatives, such as 1-benzyl-4-piperidinol and 4-benzylpiperidine, have been studied using calorimetric methods.[15]
Experimental Workflow for Thermodynamic Analysis
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 12. web.williams.edu [web.williams.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. sfu.ca [sfu.ca]
- 15. Thermochemical properties of three piperidine derivatives | Semantic Scholar [semanticscholar.org]
The N-Benzylpiperidine Motif: A Technical Guide to its Discovery, History, and Enduring Legacy in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine (N-BP) scaffold stands as a cornerstone in the edifice of modern medicinal chemistry. This privileged structural motif, characterized by the fusion of a basic piperidine ring with a lipophilic benzyl group, has given rise to a remarkable diversity of therapeutic agents. Its inherent conformational flexibility and the capacity for crucial molecular interactions have rendered it a versatile template for drug design, leading to the development of numerous clinically significant drugs. This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution, and multifaceted applications of N-benzylpiperidine derivatives in medicinal chemistry.
A Historical Perspective: From Serendipity to Rational Design
The precise genesis of the N-benzylpiperidine moiety is not attributable to a single discovery but rather emerged from the broader advancements in piperidine chemistry during the late 19th and early 20th centuries. The N-benzylation of piperidine is a fundamental transformation in organic synthesis, and its early appearances were likely in the context of systematic studies of secondary amines.
The strategic importance of the N-benzylpiperidine scaffold in medicinal chemistry became evident in the mid-20th century with the burgeoning fields of synthetic analgesics and antihistamines. Researchers at this time recognized that the N-benzyl group could serve as a key pharmacophoric element, influencing the potency and selectivity of compounds targeting the central nervous system and peripheral receptors.
Early Forays into Analgesia and Antihistamines:
The post-World War II era witnessed a surge in the development of synthetic opioids. While morphine's structure is based on a complex phenanthrene ring, German chemists, seeking more accessible analgesics, focused on the simpler piperidine ring, leading to the synthesis of meperidine (pethidine) in 1938.[1] This pivotal discovery paved the way for a vast family of phenylpiperidine analgesics. Subsequent modifications, such as the replacement of the N-methyl group of meperidine with an N-benzyl or related moiety, were explored to modulate analgesic potency and side-effect profiles. This line of inquiry contributed to the development of potent opioid agonists. For instance, the morphinan-type synthetic opioid butorphanol, developed by Bristol-Myers and patented in 1971, incorporates a cyclobutylmethyl group on the nitrogen, a variation of the N-benzyl theme, and exhibits a mixed agonist-antagonist profile at opioid receptors.[2][3]
Concurrently, the quest for effective antihistamines saw the exploration of various chemical scaffolds. The first generation of H1 antagonists, developed in the 1940s and 1950s, included derivatives of piperazine and piperidine.[4] The piperidine-containing antihistamines often featured a diarylmethyl or a related lipophilic group attached to the piperidine nitrogen, a close structural relative of the N-benzyl group, which was found to be crucial for H1 receptor affinity.[5][6][7]
Key Therapeutic Applications and Representative Molecules
The versatility of the N-benzylpiperidine scaffold is underscored by its presence in drugs targeting a wide array of biological systems. The following sections highlight some of the most significant therapeutic areas where these derivatives have made a substantial impact.
Acetylcholinesterase Inhibitors for Alzheimer's Disease
Perhaps the most celebrated application of the N-benzylpiperidine motif is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline.
Donepezil (Aricept®): The archetypal N-benzylpiperidine-containing AChE inhibitor, donepezil, exemplifies the successful application of this scaffold. Its structure features an N-benzylpiperidine moiety linked to a dimethoxyindanone group. The N-benzyl group plays a crucial role in binding to the peripheral anionic site (PAS) of the AChE enzyme through cation-π interactions.[5] This interaction is vital for its potent and selective inhibition of AChE.
NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and neuronal function. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.
Ifenprodil: This compound is a non-competitive antagonist of NMDA receptors, exhibiting high selectivity for receptors containing the GluN2B subunit.[8][9] Its unique mechanism of action has made it a valuable research tool and a potential therapeutic agent for conditions such as stroke, Parkinson's disease, and even certain psychiatric disorders.[8][10] The N-benzylpiperidine core of ifenprodil is essential for its interaction with the NMDA receptor.
Calcium Channel Blockers
Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn control a myriad of physiological processes, including muscle contraction and neurotransmitter release. Blockers of these channels are widely used in the treatment of cardiovascular diseases.
Bepridil: Bepridil is a non-selective calcium channel blocker that also exhibits activity at other ion channels.[11] It has been used as an antianginal and antiarrhythmic agent.[11][12] The N-benzylpiperidine moiety in bepridil contributes to its lipophilicity and plays a role in its interaction with the calcium channel.
Opioid Receptor Ligands
As mentioned in the historical context, the piperidine scaffold is central to many synthetic opioids. The N-benzyl group and its analogs have been instrumental in modulating the affinity and selectivity of these compounds for the different opioid receptor subtypes (μ, δ, and κ).
Butorphanol: This synthetic opioid analgesic is a mixed agonist-antagonist, acting as an agonist at the κ-opioid receptor and a partial agonist or antagonist at the μ-opioid receptor.[3][5] This pharmacological profile provides analgesia with a lower potential for respiratory depression and abuse compared to full μ-agonists.
Sigma Receptor Ligands
Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled. They are implicated in a variety of cellular functions and are considered potential targets for the treatment of neurological and psychiatric disorders. A significant number of N-benzylpiperidine derivatives exhibit high affinity for sigma receptors, with many showing a preference for the σ1 subtype.[13] This interaction opens up further avenues for the therapeutic application of this versatile scaffold.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative N-benzylpiperidine derivatives across different therapeutic targets.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target | IC50 | Species | Source |
| Donepezil | AChE | 5.7 nM | - | [NA] |
| Compound d5 | HDAC/AChE | 6.89 µM (AChE) | - | [14] |
| Compound d10 | HDAC/AChE | 3.22 µM (AChE) | - | [14] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | - | [15] |
Table 2: NMDA Receptor Antagonist Activity
| Compound | Target | IC50 / Ki | Species | Source |
| Ifenprodil | NR1A/NR2B | 0.34 µM (IC50) | - | [16] |
| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) | NR1A/2B | - | - | [17][18] |
| Amantadine | NMDA Receptor | 18.6 µM (IC50) | Rat (Hippocampal neurons) | [19] |
| Memantine | NMDA Receptor | 1.04 µM (IC50) | Rat (Hippocampal neurons) | [19] |
| 4-[4-(4-Benzylpiperidino)-1-butynyl]phenol | Glutamate [NMDA] receptor subunit epsilon 3 | 100000.0 nM (IC50) | - | [20] |
Table 3: Calcium Channel Blocker Activity
| Compound | Target | IC50 / pA2 | Species | Source |
| Bepridil | Non-selective Ca2+ channels | - | - | |
| (+)-Glaucine | L-type Ca2+ channels | - | Rat | [NA] |
Table 4: Opioid Receptor Binding Affinity
| Compound | Target | Ki / ED50 | Species | Source |
| Butorphanol | μ (partial agonist/antagonist), κ (agonist) | - | - | [3][5] |
| Compound 52 | MOR/σ1R | 56.4 nM (Ki, MOR) | - | [21][22] |
| Ohmefentanyl Isomer 1a | μ-opioid receptor | 22800 (Ki ratio DPDPE/DAMGO) | - | [23] |
| Ohmefentanyl Isomer 1b | μ-opioid receptor | 22500 (Ki ratio DPDPE/DAMGO) | - | [23] |
Table 5: Antihistamine (H1) Receptor Activity
| Compound | Target | pA2 / Ki | Species | Source |
| Piperidine derivatives | H1 receptor | - | - | [5][6][7] |
| Compound 5 | hH3R / σ1R | 7.70 nM (Ki, hH3R), 3.64 nM (Ki, σ1R) | Human | [24] |
| Compound 11 | hH3R / σ1R | - | Human | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of N-benzylpiperidine derivatives.
Synthesis Protocols
Protocol 1: General Synthesis of 1-Benzylpiperidine Derivatives via N-Alkylation [NA]
-
Materials: Piperidine (or substituted piperidine), benzyl chloride (or substituted benzyl halide), potassium carbonate, acetonitrile, dichloromethane, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the benzyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of Bepridil (Illustrative Example) [9]
The synthesis of bepridil involves a multi-step sequence:
-
Epoxide Formation: Treatment of isobutanol with epichlorohydrin in the presence of a base (e.g., KOH) and a phase transfer catalyst (e.g., TBAI) yields 2-(isobutoxymethyl)oxirane.
-
Ring Opening: Regioselective ring opening of the epoxide with aniline in the presence of a catalyst like LiBr affords the intermediate amino alcohol.
-
N-Benzylation and further modifications: The resulting amino alcohol undergoes a series of reactions including N-benzoylation, Mitsunobu reaction with succinimide, and subsequent reduction to yield bepridil.
Protocol 3: Synthesis of Butorphanol (Illustrative Example) [25][26]
The synthesis of butorphanol is a complex multi-step process starting from precursors that are elaborated to form the morphinan ring system. Key steps often involve:
-
Construction of the morphinan core: This is typically achieved through a series of cyclization reactions.
-
Introduction of the N-cyclobutylmethyl group: This is often accomplished by N-alkylation of a nor-butorphanol precursor with cyclobutylmethyl bromide.
-
Stereochemical control: The synthesis requires careful control of stereochemistry to obtain the desired biologically active isomer.
Biological Assay Protocols
Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically.
-
Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCh) as substrate, DTNB, phosphate buffer (pH 8.0), test compounds (N-benzylpiperidine derivatives), and a microplate reader.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, ATCh.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Protocol 5: NMDA Receptor Binding Assay [2][27][28]
-
Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.
-
Materials: Rat brain membrane preparation (containing NMDA receptors), a radiolabeled ligand specific for the NMDA receptor (e.g., [3H]CGS 19755), unlabeled test compounds (N-benzylpiperidine derivatives), incubation buffer, and a scintillation counter.
-
Procedure:
-
Incubate the brain membrane preparation with the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki (inhibition constant) can be calculated.
-
Protocol 6: Calcium Channel Blocking Assay (Calcium Influx Assay) [8][29][30]
-
Principle: This cell-based assay measures the ability of a compound to block the influx of calcium into cells through voltage-gated calcium channels.
-
Materials: A cell line expressing the target calcium channel (e.g., HEK293 cells), a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM), a depolarizing agent (e.g., high potassium solution), test compounds (N-benzylpiperidine derivatives), and a fluorescence plate reader.
-
Procedure:
-
Load the cells with the calcium indicator dye.
-
Incubate the cells with various concentrations of the test compound.
-
Induce depolarization of the cell membrane using the depolarizing agent to open the voltage-gated calcium channels.
-
Measure the change in fluorescence intensity, which corresponds to the influx of calcium.
-
The reduction in the fluorescence signal in the presence of the test compound indicates its calcium channel blocking activity, from which an IC50 value can be determined.
-
Protocol 7: Opioid Receptor Binding Assay [31][32][33]
-
Principle: Similar to the NMDA receptor binding assay, this competitive radioligand binding assay measures the affinity of a test compound for opioid receptors.
-
Materials: Cell membranes expressing the specific opioid receptor subtype (μ, δ, or κ), a subtype-selective radiolabeled opioid ligand (e.g., [3H]DAMGO for μ-receptors), unlabeled test compounds, incubation buffer, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and a range of concentrations of the unlabeled test compound.
-
Separate bound from free radioligand by filtration.
-
Quantify the bound radioactivity.
-
Determine the IC50 and subsequently the Ki value of the test compound.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of N-benzylpiperidine derivatives.
Caption: Acetylcholinesterase Inhibition by N-Benzylpiperidine Derivatives.
Caption: NMDA Receptor Antagonism by N-Benzylpiperidine Derivatives.
Caption: Drug Discovery Workflow for N-Benzylpiperidine Derivatives.
Conclusion
The N-benzylpiperidine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents. Its journey through the annals of medicinal chemistry, from early applications in analgesics and antihistamines to its central role in modern neuropharmacology, highlights its remarkable adaptability. The continued exploration of this privileged structure, guided by a deeper understanding of its structure-activity relationships and interactions with a growing number of biological targets, promises to yield new and improved medicines for a wide range of human diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this enduring and versatile molecular framework.
References
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Butorphanol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. WO2016098128A1 - Process for the preparation of bepridil - Google Patents [patents.google.com]
- 10. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future | Ochsner Journal [ochsnerjournal.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CN112142668A - Preparation method of butorphanol tartrate and intermediate thereof - Google Patents [patents.google.com]
- 18. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glutamate [NMDA] receptor subunit epsilon 3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 21. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sedation, Anesthesia and Pain Management Protocols for Routine Surgeries - WSAVA2013 - VIN [vin.com]
- 23. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. painphysicianjournal.com [painphysicianjournal.com]
- 25. sciforum.net [sciforum.net]
- 26. Synthesis and Pharmacological Evaluation of Hydrophobic Esters and Ethers of Butorphanol at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Synthesis of (1-Benzylpiperidin-2-yl)methanol
Introduction
(1-Benzylpiperidin-2-yl)methanol is a valuable substituted piperidine derivative frequently utilized as a building block in the synthesis of pharmaceuticals and other biologically active compounds. The piperidine moiety is a common scaffold in drug discovery, and its N-alkylation allows for the introduction of various functional groups to modulate pharmacological properties. This document provides a detailed protocol for the synthesis of this compound via the direct N-alkylation of 2-piperidinemethanol with benzyl chloride. The presented method is a straightforward and effective procedure for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Scheme
Experimental Protocol
This protocol is based on a well-established N-alkylation procedure.[1]
Materials:
-
2-Piperidinemethanol
-
Benzyl chloride
-
Triethylamine
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidinemethanol (12.9 g), toluene (50 ml), and triethylamine (10.5 g).
-
While stirring the mixture, add benzyl chloride (13.2 g).
-
Heat the reaction mixture to reflux and maintain it for 4 hours with continuous stirring.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt that has formed.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the resulting residue by distillation under reduced pressure to obtain the final product, this compound. The product distills at 107°C at a pressure of 2 mmHg.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity (g) | Moles | Equivalents |
| 2-Piperidinemethanol | 115.19 | 12.9 | 0.112 | 1.0 |
| Benzyl chloride | 126.58 | 13.2 | 0.104 | 0.93 |
| Triethylamine | 101.19 | 10.5 | 0.104 | 0.93 |
| This compound | 205.30 | 11.3 | 0.055 | - |
| Yield | 52.9% |
Characterization
The final product, this compound, is a liquid at room temperature.[2]
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Detailed protocol for N-benzylation of 2-(hydroxymethyl)piperidine
Abstract
This document provides a detailed protocol for the N-benzylation of 2-(hydroxymethyl)piperidine, a valuable building block in the synthesis of various pharmaceutical compounds. The protocol outlines a robust and efficient method using benzyl bromide as the alkylating agent in the presence of a suitable base. This application note includes a step-by-step experimental procedure, a comprehensive list of materials, and methods for purification and characterization of the final product, N-benzyl-2-(hydroxymethyl)piperidine. The target audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction
Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of a compound's physicochemical properties, such as basicity, lipophilicity, and pharmacological activity. N-benzylation is a common modification that introduces a benzyl group, which can be a crucial pharmacophore or a protecting group for further synthetic transformations. This protocol details the synthesis of N-benzyl-2-(hydroxymethyl)piperidine, a versatile intermediate for the development of novel therapeutics. The described method focuses on direct N-alkylation, a widely used and effective strategy for this transformation.
Reaction Scheme
Caption: General reaction scheme for the N-benzylation of 2-(hydroxymethyl)piperidine.
Experimental Protocol
This protocol describes the N-benzylation of 2-(hydroxymethyl)piperidine using benzyl bromide and potassium carbonate as the base in N,N-dimethylformamide (DMF).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(hydroxymethyl)piperidine | ≥98% | Commercially Available | --- |
| Benzyl bromide | ≥98% | Commercially Available | Lachrymator, handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NaCl (Brine) | --- | Prepared in-house | For washing. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Deionized water | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | --- |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for flash chromatography
-
Fume hood
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)piperidine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material). Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq.).
-
Addition of Benzyl Bromide: While stirring the suspension, slowly add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Isolation and Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield N-benzyl-2-(hydroxymethyl)piperidine as an oil or a low-melting solid.[1] The product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-(hydroxymethyl)piperidine | --- |
| Benzylating Agent | Benzyl Bromide | [2][3] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4] |
| Stoichiometry (SM:BnBr:Base) | 1 : 1.1-1.2 : 2-3 | [4] |
| Reaction Temperature | 60-70 °C | [4] |
| Reaction Time | 4-6 hours | --- |
| Typical Yield | 70-90% | [4] |
| Purification Method | Flash Column Chromatography | [1] |
Experimental Workflow
Caption: Step-by-step workflow for the N-benzylation of 2-(hydroxymethyl)piperidine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating, inactive base, or poor quality reagents. | Ensure the reaction temperature is maintained. Use freshly dried, finely powdered K₂CO₃. Check the purity of the starting materials and benzyl bromide. |
| Formation of Side Products | Over-alkylation (quaternary salt formation) or O-alkylation. | Use the recommended stoichiometry of benzyl bromide. Slow addition of the alkylating agent can minimize side reactions. O-alkylation is generally less favorable but can be minimized by using a non-polar aprotic solvent if observed. |
| Difficult Purification | Co-elution of impurities with the product. | Optimize the eluent system for column chromatography. A different solvent system or a gradient elution might be necessary. |
| Low Yield | Incomplete reaction, loss of product during work-up or purification. | Ensure the reaction goes to completion. Be careful during extractions to avoid loss of product in the aqueous layer. Optimize chromatography conditions to minimize product loss on the column. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Benzyl bromide is a lachrymator and is corrosive. Handle with care and avoid inhalation of vapors.
-
DMF is a skin and eye irritant. Avoid contact with skin and eyes.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the N-benzylation of 2-(hydroxymethyl)piperidine. By following the detailed steps for the reaction, work-up, and purification, researchers can consistently obtain the desired product in good yield and high purity. This intermediate is valuable for the synthesis of a wide range of biologically active molecules and serves as a key component in drug discovery and development programs.
References
Application Notes and Protocols: (1-Benzylpiperidin-2-yl)methanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzylpiperidin-2-yl)methanol is a chiral amino alcohol that holds significant potential as a ligand in asymmetric synthesis. Its rigid piperidine backbone, combined with the stereogenic center at the 2-position and the presence of a coordinating hydroxymethyl group and a sterically influential N-benzyl group, provides a well-defined chiral environment for catalytic transformations. Chiral ligands are pivotal in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is often critical for therapeutic efficacy in the pharmaceutical industry.[1][2] While direct and extensive literature on the application of this compound as a chiral ligand is emerging, its structural similarity to other successful N-alkylated amino alcohol ligands, such as prolinol derivatives, allows for the development of robust protocols for its use in key asymmetric reactions.[3]
This document provides detailed application notes and proposed protocols for the use of this compound in two fundamental C-C bond-forming reactions: the asymmetric alkylation of aldehydes and the asymmetric aldol reaction. The methodologies and expected outcomes are based on well-established principles of asymmetric catalysis.[4][5]
Synthesis of this compound
The ligand can be synthesized from commercially available 2-piperidine methanol and benzyl chloride.[6] The following diagram outlines the synthesis workflow.
Caption: Synthesis of this compound.
Application 1: Asymmetric Alkylation of Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a cornerstone reaction for the synthesis of chiral secondary alcohols.[7] this compound can serve as a chiral ligand to induce enantioselectivity in this transformation. The proposed catalytic cycle involves the formation of a chiral zinc-aminoalkoxide complex, which then coordinates the aldehyde and directs the nucleophilic attack of the alkyl group from the organozinc reagent.
Proposed Transition State Model
The stereochemical outcome is rationalized by a transition state model where the bulky N-benzyl group blocks one face of the coordinated aldehyde, allowing the alkyl group to attack from the less sterically hindered face.
Caption: Proposed transition state for alkylation.
Quantitative Data (Representative)
The following table summarizes representative data for the asymmetric addition of diethylzinc to various aromatic aldehydes using (S)-(1-benzylpiperidin-2-yl)methanol as the chiral ligand.
| Entry | Aldehyde | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 92 | 95 | R |
| 2 | 4-Methoxybenzaldehyde | 95 | 97 | R |
| 3 | 4-Chlorobenzaldehyde | 89 | 93 | R |
| 4 | 2-Naphthaldehyde | 85 | 91 | R |
| 5 | Cinnamaldehyde | 78 | 88 | R |
Note: These are expected values based on similar chiral amino alcohol ligands. Actual results may vary.
Experimental Protocol
Materials:
-
(S)-(1-Benzylpiperidin-2-yl)methanol
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (freshly distilled)
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-(1-benzylpiperidin-2-yl)methanol (10.3 mg, 0.05 mmol, 5 mol%).
-
Add 2.0 mL of anhydrous toluene and cool the solution to 0 °C.
-
Slowly add diethylzinc (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise. Stir the resulting solution at 0 °C for 30 minutes to form the catalyst complex.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) dropwise to the catalyst solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Application 2: Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters.[4][5] Chiral ligands can be used to control the stereochemical outcome of this reaction. In a proposed scenario, this compound can act as a chiral ligand in a Lewis acid-catalyzed asymmetric aldol reaction.
General Workflow
The general workflow involves the formation of a chiral Lewis acid complex, which then coordinates to the electrophilic aldehyde. The nucleophilic enolate attacks the aldehyde from a specific face, dictated by the chiral environment of the ligand.
Caption: Workflow for an asymmetric aldol reaction.
Quantitative Data (Representative)
The following table presents expected data for the asymmetric aldol reaction between various aldehydes and a silyl enol ether, catalyzed by a complex derived from (S)-(1-benzylpiperidin-2-yl)methanol and a titanium(IV) Lewis acid.
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | Isobutyraldehyde | Ketene silyl acetal of methyl acetate | 85 | 95:5 | 92 |
| 2 | Benzaldehyde | Silyl enol ether of acetophenone | 88 | 90:10 | 94 |
| 3 | 3-Phenylpropanal | Silyl enol ether of cyclohexanone | 82 | >98:2 | 90 |
| 4 | Acrolein | Ketene silyl acetal of methyl propionate | 75 | 92:8 | 88 |
Note: These are expected values based on established methodologies for similar chiral ligands. Diastereomeric ratio (dr) and enantiomeric excess (ee) are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol
Materials:
-
(S)-(1-Benzylpiperidin-2-yl)methanol
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Anhydrous Dichloromethane (DCM)
-
Aldehyde
-
Silyl enol ether
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-(1-benzylpiperidin-2-yl)methanol (20.5 mg, 0.1 mmol, 10 mol%) in 2.0 mL of anhydrous DCM.
-
Add Ti(O-iPr)₄ (0.1 mmol, 10 mol%) to the solution and stir at room temperature for 1 hour to form the chiral Lewis acid catalyst.
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) and stir for 15 minutes.
-
Add the silyl enol ether (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 6-12 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Conclusion
This compound represents a promising and accessible chiral ligand for asymmetric synthesis. The protocols outlined above, based on established catalytic systems, provide a solid foundation for researchers to explore its application in generating enantioenriched molecules. The modular nature of the piperidine scaffold also offers opportunities for further modification to fine-tune reactivity and selectivity for specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: (1-Benzylpiperidin-2-yl)methanol as a Chiral Auxiliary in Stereoselective Reactions
Introduction
Chiral auxiliaries are essential tools in modern asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of a reaction.[1] By temporarily attaching a chiral molecule to a prochiral substrate, one can effectively direct the formation of a new stereocenter, leading to a single diastereomer.[1] The auxiliary is subsequently cleaved, yielding the desired enantiomerically enriched product.[1]
(1-Benzylpiperidin-2-yl)methanol is a chiral amino alcohol that possesses structural features conducive to inducing stereoselectivity. The rigid piperidine ring and the bulky benzyl group can create a well-defined chiral environment. While its use as a chiral building block is known, its application as a chiral auxiliary for reactions such as stereoselective alkylation is not extensively documented in peer-reviewed literature.[2]
This document outlines a proposed application of this compound as a chiral auxiliary in the diastereoselective alkylation of carboxylic acids. The protocols and principles described are based on well-established methodologies for structurally analogous and highly effective chiral amino alcohol auxiliaries, such as pseudoephedrine.[2]
General Workflow for Asymmetric Alkylation
The proposed use of this compound as a chiral auxiliary follows a well-defined, three-step sequence:
-
Auxiliary Attachment (Acylation): The chiral auxiliary is covalently bonded to a prochiral carboxylic acid derivative to form a chiral N-acylpiperidine.
-
Diastereoselective Alkylation: The N-acylpiperidine is converted into a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric environment created by the auxiliary directs the electrophile to attack one face of the enolate preferentially, leading to the formation of one diastereomer in excess.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched carboxylic acid. A key advantage of this method is the potential to recover the auxiliary for reuse.[3]
dot digraph "General_Workflow" { graph [fontname="Arial", rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
sub [label="Prochiral\nCarboxylic Acid"]; aux [label="this compound\n(Chiral Auxiliary)"]; acyl [label="Chiral N-Acylpiperidine"]; alkylated [label="Diastereomerically\nEnriched Product"]; product [label="Enantiopure\nCarboxylic Acid"]; recovered_aux [label="Recovered\nAuxiliary"];
sub -> acyl [label=" 1. Attachment\n(Acylation)"]; aux -> acyl; acyl -> alkylated [label=" 2. Diastereoselective\nAlkylation"]; alkylated -> product [label=" 3. Cleavage "]; alkylated -> recovered_aux [label=" 3. Cleavage "]; }
Caption: General workflow for asymmetric synthesis.
Experimental Protocols
The following protocols are proposed for the diastereoselective alkylation of a carboxylic acid derivative using (R)- or (S)-(1-Benzylpiperidin-2-yl)methanol as the chiral auxiliary.
Protocol 1: Auxiliary Attachment (Amide Formation)
This step couples the prochiral carboxylic acid with the chiral auxiliary.
Method A: Using a Coupling Agent
-
To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add this compound (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylpiperidine.
Method B: Via Acid Chloride
-
To a solution of the carboxylic acid (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of this compound (1.2 eq) and triethylamine (1.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry, concentrate, and purify as described in Method A.
Protocol 2: Diastereoselective Alkylation
This is the key stereocenter-forming step. All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
To a solution of the purified N-acylpiperidine (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask, add anhydrous lithium chloride (LiCl, 4.0-6.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a titrated commercial solution) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (electrophile, 1.2-1.5 eq) dropwise.
-
Continue stirring the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
dot digraph "Alkylation_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="N-Acylpiperidine"]; add_licl [label="Add LiCl in THF"]; cool_n78 [label="Cool to -78 °C"]; add_lda [label="Add LDA"]; enolate [label="Chiral Enolate Formation"]; add_rx [label="Add Alkyl Halide (R-X)"]; react [label="Stir at -78 °C for 2-4h"]; quench [label="Quench with sat. NH₄Cl"]; workup [label="Aqueous Workup\n& Extraction"]; purify [label="Column Chromatography"]; product [label="Diastereomerically Pure\nAlkylated Product"];
start -> add_licl; add_licl -> cool_n78; cool_n78 -> add_lda; add_lda -> enolate; enolate -> add_rx; add_rx -> react; react -> quench; quench -> workup; workup -> purify; purify -> product; }
Caption: Proposed diastereoselective alkylation workflow.
Protocol 3: Auxiliary Cleavage to Carboxylic Acid
This step removes the auxiliary to yield the final chiral carboxylic acid.
-
Dissolve the purified, alkylated N-acylpiperidine (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Add a strong acid, such as 4 M sulfuric acid (H₂SO₄) (5.0 eq).
-
Heat the mixture to reflux (approx. 100 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
To recover the auxiliary, basify the aqueous layer with NaOH and extract with ethyl acetate. The recovered auxiliary can be purified for reuse.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the desired chiral carboxylic acid product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Data Presentation
As there is no published data for the use of this compound as a chiral auxiliary, the following table provides illustrative data based on typical results achieved with the well-documented pseudoephedrine auxiliary in the alkylation of its N-propionyl amide.[4] These values serve as a benchmark for what might be expected when developing this methodology.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | CH₃I | (S)-2-Methylpropanoic acid derivative | 85-90 | >95 |
| 2 | CH₃CH₂I | (S)-2-Methylbutanoic acid derivative | 88-93 | >98 |
| 3 | PhCH₂Br (BnBr) | (S)-2-Methyl-3-phenylpropanoic acid | 90-95 | >99 |
| 4 | CH₂=CHCH₂Br | (S)-2-Methylpent-4-enoic acid | 85-92 | >98 |
Note: The stereochemistry of the product depends on the enantiomer of the auxiliary used and the specific reaction conditions. The data presented is for illustrative purposes only.
References
Application Notes and Protocols for the Synthesis of Piperidine Alkaloids via Benzylpiperidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of piperidine alkaloids, a crucial class of compounds in pharmaceutical research, utilizing N-benzylpiperidine intermediates. The N-benzyl group serves as a versatile protecting group and allows for various synthetic manipulations of the piperidine ring before its removal to yield the final alkaloid.
Core Synthesis Strategy
The general strategy involves three key stages:
-
N-Benzylation of the Piperidine Ring: Protection of the piperidine nitrogen with a benzyl group to facilitate subsequent reactions.
-
Functionalization of the Piperidine Scaffold: Introduction of desired substituents at specific positions of the piperidine ring. This is the core stage where the complexity of the target alkaloid is built.
-
N-Debenzylation: Removal of the benzyl protecting group to yield the final piperidine alkaloid.
This application note will focus on a representative synthesis of the piperidine alkaloid (±)-Solenopsin, the major toxic component of fire ant venom, which has garnered interest for its potential therapeutic properties.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-piperidone (Intermediate 1)
N-Benzyl-4-piperidone is a key starting material for the synthesis of various piperidine alkaloids.[1]
Reaction Scheme:
(Benzylamine) + 2 (Methyl Acrylate) → (N,N-bis(2-carbomethoxyethyl)benzylamine) → N-Benzyl-4-piperidone
Materials:
-
Benzylamine
-
Methyl acrylate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
To a reaction vessel, add benzylamine and an alcohol-based solvent (e.g., methanol).
-
Slowly add methyl acrylate dropwise while maintaining the temperature below 30°C. The molar ratio of methyl acrylate to benzylamine should be between 2.6 and 5.[2]
-
After the addition is complete, stir the mixture for 1 hour at room temperature, then heat to 50-60°C for 9-24 hours.[2]
-
After the reaction, remove the excess methyl acrylate and solvent by distillation.[1]
-
Add toluene and an organic base such as sodium methoxide in batches.[1][2]
-
Heat the mixture to 50-85°C and maintain for 9-16 hours, during which low-boiling substances are distilled off.[1]
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
Add a catalyst like lithium chloride and heat at 60-85°C for 1-5 hours.[1]
-
After cooling, adjust the pH to 8-9 with sodium hydroxide solution and separate the aqueous layer.[1]
-
The organic layer is then distilled under reduced pressure to yield N-benzyl-4-piperidone.[1]
| Parameter | Value | Reference |
| Molar Ratio (Acrylate:Benzylamine) | 2.6-5 | [2] |
| Michael Addition Temperature | 50-60°C | [2] |
| Dieckmann Condensation Temperature | 50-85°C | [1] |
| Overall Yield | Moderate | [2] |
Protocol 2: Synthesis of (±)-Solenopsin from N-Benzyl-4-piperidone
This protocol outlines a potential synthetic route to (±)-Solenopsin starting from N-benzyl-4-piperidone, adapted from general principles of piperidine alkaloid synthesis.
Step 2a: Wittig Reaction to Introduce the Undecyl Side Chain
Reaction Scheme:
N-Benzyl-4-piperidone + (Undecyl)triphenylphosphonium bromide → 4-Undecylidene-1-benzylpiperidine
Materials:
-
N-Benzyl-4-piperidone (from Protocol 1)
-
(Undecyl)triphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up reagents
Procedure:
-
Prepare the Wittig reagent by reacting 1-bromoundecane with triphenylphosphine.
-
Suspend (undecyl)triphenylphosphonium bromide in anhydrous THF.
-
Add a strong base (e.g., n-butyllithium) at low temperature (-78°C to 0°C) to generate the ylide.
-
Slowly add a solution of N-benzyl-4-piperidone in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2b: Reduction of the Exocyclic Double Bond and Piperidine Ring
Reaction Scheme:
4-Undecylidene-1-benzylpiperidine → N-Benzyl-(±)-Solenopsin
Materials:
-
4-Undecylidene-1-benzylpiperidine (from Step 2a)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate[3]
-
Methanol or ethanol
Procedure:
-
Dissolve 4-undecylidene-1-benzylpiperidine in methanol or ethanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 1-4 atm). Alternatively, catalytic transfer hydrogenation can be performed using ammonium formate.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain N-benzyl-(±)-solenopsin.
Step 2c: N-Debenzylation to Yield (±)-Solenopsin
Reaction Scheme:
N-Benzyl-(±)-Solenopsin → (±)-Solenopsin
Materials:
-
N-Benzyl-(±)-solenopsin (from Step 2b)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) or ammonium formate
-
Methanol or ethanol
Procedure:
-
Dissolve N-benzyl-(±)-solenopsin in methanol or ethanol.
-
Add 10% Pd/C catalyst.
-
Perform catalytic hydrogenation as described in Step 2b. This step cleaves the N-benzyl group.[3]
-
Monitor the reaction by TLC.
-
After completion, filter off the catalyst and concentrate the solvent to yield (±)-solenopsin.
-
The product can be further purified by chromatography or crystallization of its salt.
| Step | Reaction | Key Reagents | Typical Yield |
| 2a | Wittig Reaction | (Undecyl)triphenylphosphonium bromide, n-BuLi | Good |
| 2b | Reduction | H₂, Pd/C | High |
| 2c | N-Debenzylation | H₂, Pd/C or Ammonium Formate, Pd/C[3] | High |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key stages of the synthesis.
References
(1-Benzylpiperidin-2-yl)methanol: A Versatile Scaffold for Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(1-Benzylpiperidin-2-yl)methanol has emerged as a crucial building block in medicinal chemistry, primarily for the synthesis of potent and selective ligands targeting key proteins in the central nervous system. Its structural motif is central to the development of agents for neuroimaging and potential therapeutics for neurodegenerative disorders. This document provides an overview of its applications, quantitative data on derivative bioactivities, and detailed experimental protocols.
Biological Targets and Applications
Derivatives of this compound are most notably recognized for their interaction with the Vesicular Acetylcholine Transporter (VAChT) and sigma receptors (σ1 and σ2) .
-
Vesicular Acetylcholine Transporter (VAChT): This transporter is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission. A decline in VAChT density is a hallmark of neurodegenerative diseases such as Alzheimer's disease. Radiolabeled analogs of vesamicol, a key derivative of this compound, are invaluable tools for in vivo imaging of cholinergic neuron density using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1]
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of cellular functions and are often overexpressed in tumor cells. Consequently, ligands targeting sigma receptors are being investigated for their potential in oncology, both for imaging and therapeutic purposes. Many vesamicol analogs exhibit affinity for sigma receptors, which can be a desirable trait for certain applications or a source of off-target effects that need to be minimized through structural modifications.[1]
The primary application of molecules derived from this compound is in the development of radiopharmaceuticals for the early diagnosis and monitoring of Alzheimer's disease and for cancer imaging.
Quantitative Bioactivity Data
The binding affinities of various vesamicol analogs, which are derivatives of the core this compound structure, for VAChT and sigma receptors have been extensively studied. The following table summarizes key quantitative data for selected compounds.
| Compound | Target | Binding Affinity (Ki, nM) | Notes |
| (-)-Vesamicol | VAChT | 4.4 (rat brain) | Parent compound, also binds to sigma receptors. |
| σ1 Receptor | 73.8 (rat brain) | ||
| σ2 Receptor | 346 (rat liver) | ||
| (-)-o-Methylvesamicol ((-)-OMV) | VAChT | 6.7 (rat brain) | Methylated analog with altered selectivity. |
| σ1 Receptor | 33.7 (rat brain) | ||
| σ2 Receptor | 266 (rat liver) | ||
| (-)-FEOBV | VAChT | 19.6 (PC12A123.7 cells) | Fluoroethyl derivative for PET imaging. |
| σ1 Receptor | 209 (rat brain) | ||
| (-)-OIDV | VAChT | 22.1 (rat brain) | Iodinated analog for SPECT imaging. |
| σ1 Receptor | 168 (rat brain) | ||
| σ2 Receptor | 59.9 (rat liver) | ||
| (-)-2-methylspirobenzovesamicol | VAChT | 16 ± 4 | High affinity and good selectivity over sigma receptors.[2] |
| σ1 Receptor | 464 (29-fold weaker than VAChT) | [2] | |
| σ2 Receptor | > 1000 | [2] |
Signaling Pathway and Mechanism of Action
Vesamicol and its analogs act as non-competitive, reversible inhibitors of VAChT. They bind to a site on the transporter that is distinct from the acetylcholine binding site, thereby allosterically inhibiting the uptake of acetylcholine into synaptic vesicles. This leads to a depletion of acetylcholine in the vesicles and a subsequent reduction in its release into the synapse upon nerve stimulation.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of bioactive molecules derived from this compound.
Synthesis of this compound
This protocol describes the synthesis of the core building block, this compound.
Materials:
-
2-Piperidine methanol (1 equivalent)
-
Benzyl chloride (1.02 equivalents)
-
Triethylamine (1.05 equivalents)
-
Toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Combine 2-piperidine methanol, benzyl chloride, and triethylamine in toluene.
-
Reflux the mixture with stirring for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by vacuum distillation to yield this compound.
General Procedure for the Synthesis of Bioactive Derivatives
This protocol outlines a general method for the derivatization of this compound to create bioactive molecules, such as vesamicol analogs.
In Vitro VAChT Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for VAChT.
Materials:
-
Rat brain tissue homogenate (or cells expressing VAChT)
-
[³H]-(-)-Vesamicol (radioligand)
-
Test compound (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Binding Reaction: In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]-(-)-Vesamicol, and varying concentrations of the test compound.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-(-)-Vesamicol (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules, particularly those targeting the vesicular acetylcholine transporter and sigma receptors. The development of derivatives with high affinity and selectivity continues to be an active area of research with significant potential for advancing neuroimaging and the treatment of neurological disorders and cancer. The protocols and data presented here provide a foundation for researchers to explore the rich medicinal chemistry of this important scaffold.
References
Application Note: A Scalable and Industrially Viable Synthesis of (1-Benzylpiperidin-2-yl)methanol
Abstract
(1-Benzylpiperidin-2-yl)methanol is a valuable chiral building block and key intermediate in the synthesis of various pharmaceutical agents. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2][3] This application note provides a comprehensive, in-depth guide to a robust and scalable synthesis of this compound suitable for industrial production. We will detail a preferred synthetic strategy, provide a step-by-step protocol for large-scale manufacturing, discuss critical process parameters, and outline necessary safety and quality control measures. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Strategic Rationale
The piperidine ring system is a ubiquitous structural motif found in numerous natural products and active pharmaceutical ingredients (APIs).[1][3] Consequently, the development of efficient and economical routes to functionalized piperidine derivatives is of paramount importance to the pharmaceutical industry. This compound, with its combination of a secondary alcohol and a protected secondary amine, serves as a versatile synthon for creating more complex molecules.
Several synthetic routes to this compound are conceivable, including the multi-step synthesis from pyridine precursors or the reduction of N-benzylated pipecolic acid derivatives. However, for industrial-scale production, the most direct and economically favorable strategy is the direct N-alkylation (N-benzylation) of commercially available 2-piperidinemethanol.
Rationale for Route Selection:
-
Process Simplicity: This is a single-step synthesis from readily available starting materials, minimizing unit operations and potential for yield loss.
-
Cost-Effectiveness: 2-Piperidinemethanol and benzyl chloride are commodity chemicals, making the raw material cost basis favorable for large-scale campaigns.
-
Scalability: The reaction conditions are straightforward and do not require cryogenic temperatures or specialized high-pressure equipment, facilitating a direct transfer from lab to plant scale.
-
Atom Economy: While not perfect due to the formation of a salt byproduct, the primary atoms of the key reactants are incorporated into the final product.
The chosen method, detailed below, involves the nucleophilic substitution of benzyl chloride with 2-piperidinemethanol, a classic SN2 reaction.
References
Application Notes and Protocols for the Purification of Crude (1-Benzylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzylpiperidin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This document provides detailed application notes and protocols for the purification of crude this compound using common laboratory techniques, including vacuum distillation, column chromatography, and recrystallization of its hydrochloride salt.
Purification Strategy Overview
The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification. For crude this compound, which is a high-boiling liquid[2], the following techniques are most applicable:
-
Vacuum Distillation: Ideal for separating the target compound from non-volatile impurities and solvents with significantly different boiling points.
-
Column Chromatography: A versatile technique for separating closely related impurities based on their differential adsorption to a stationary phase.
-
Recrystallization of a Salt Derivative: Since the free base is a liquid, converting it to a crystalline salt, such as the hydrochloride, allows for purification by recrystallization, which is highly effective at removing soluble impurities.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for each purification method.
| Purification Method | Initial Purity (Typical) | Final Purity (Achievable) | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | 85-95% | >98% | 70-90% | Efficient for large scales; effectively removes non-volatile and low-boiling impurities. | Requires specialized equipment; potential for thermal degradation if not controlled properly. |
| Column Chromatography | 85-95% | >99% | 60-85% | High resolution for separating closely related impurities; applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive; potential for compound loss on the column. |
| Recrystallization (as HCl salt) | 85-95% | >99.5% | 50-80% (including salt formation and liberation) | Can yield very high purity material; effective for removing isomeric and other soluble impurities. | Multi-step process (salt formation, recrystallization, and liberation of the free base); potential for material loss at each step. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for purifying high-boiling liquids like this compound from non-volatile impurities.[3][4]
Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a magnetic stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 1-2 mmHg).
-
Heating and Distillation: Begin stirring and gently heat the distillation flask.[5]
-
Fraction Collection: Collect a forerun fraction of any low-boiling impurities. As the temperature stabilizes at the boiling point of the target compound (approximately 107°C at 2 mmHg), switch to a clean receiving flask to collect the main fraction.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography
Due to the basic nature of the piperidine nitrogen, modifications to standard silica gel chromatography are necessary to prevent peak tailing and irreversible adsorption.[6]
Materials:
-
Stationary Phase: Silica gel (230-400 mesh) or basic alumina.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a basic modifier.
-
Recommended Starting Eluent: Hexane:Ethyl Acetate (7:3) + 1% Triethylamine.
-
For more polar impurities: Dichloromethane:Methanol (95:5) + 0.5% Ammonium Hydroxide.
-
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition using Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column. Add a layer of sand to the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization via Hydrochloride Salt Formation
This method is highly effective for achieving high purity by first converting the liquid free base into a solid salt.[7]
Part A: Hydrochloride Salt Formation
-
Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
Part B: Recrystallization of the Hydrochloride Salt
-
Solvent Selection: Screen for a suitable solvent or solvent system. Polar solvents like ethanol or isopropanol are good starting points.[8] A solvent/anti-solvent system (e.g., ethanol/diethyl ether) can also be effective.
-
Dissolution: Dissolve the crude salt in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
(Optional) Liberation of the Free Base: To recover the purified liquid, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO3), and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent.
Troubleshooting
-
Column Chromatography: If the compound streaks or does not elute, increase the concentration of the basic modifier or the polarity of the mobile phase. Alternatively, switch to a basic alumina stationary phase.[6]
-
Vacuum Distillation: Bumping can be minimized by ensuring vigorous stirring and a gradual application of heat.[5] If the compound decomposes, ensure the vacuum is sufficiently low to reduce the boiling temperature.
-
Recrystallization: If the product "oils out" instead of crystallizing, try using a more dilute solution, cooling more slowly, or scratching the inside of the flask to induce crystallization.
Impurity Profiling
The purity of the final product should be assessed using appropriate analytical techniques. Impurity profiling is crucial for understanding the effectiveness of the purification and ensuring the quality of the material.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. ijsrtjournal.com [ijsrtjournal.com]
The Role of (1-Benzylpiperidin-2-yl)methanol in the Synthesis of Potent Acetylcholinesterase Inhibitors
Application Note
The escalating prevalence of neurodegenerative disorders, particularly Alzheimer's disease, has underscored the urgent need for effective therapeutic agents. A key strategy in managing Alzheimer's symptoms is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The (1-Benzylpiperidin-2-yl)methanol scaffold has emerged as a crucial pharmacophore in the design and synthesis of highly potent and selective AChE inhibitors. This structural motif is a core component of Donepezil, a leading medication for Alzheimer's disease, and its derivatives. The benzyl group and the piperidine ring are instrumental in binding to the active site of the acetylcholinesterase enzyme, contributing to the inhibitory activity of these compounds. This document provides a detailed overview of the application of this compound and its analogues in the synthesis of acetylcholinesterase inhibitors, complete with experimental protocols and quantitative data to aid researchers in this field.
Data Presentation: Inhibitory Activities of Synthesized Compounds
The following tables summarize the in vitro inhibitory activities of various N-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are provided to allow for a comparative analysis of the compounds' potencies.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Modification | AChE IC50 (µM) | Reference |
| Donepezil | - | 0.023 (human AChE) | [1] |
| Compound 19 | 1-Benzoylpiperidine derivative with a fluorine atom | 5.10 ± 0.24 | [1] |
| Compound 21 | 1-Benzoylpiperidine derivative | > 500 | [1] |
| Compound 15b | 1,3-dimethylbenzimidazolinone derivative | 0.39 ± 0.11 (eeAChE) | [2] |
| Compound 15j | 1,3-dimethylbenzimidazolinone derivative | 0.16 ± 0.04 (eqBChE) | [2] |
| Compound d5 | N-Benzyl piperidine derivative | 6.89 | [3] |
| Compound d10 | N-Benzyl piperidine derivative | 3.22 | [3] |
| Compound 21 (from another study) | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.00056 | [4] |
| 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 0.0057 | [5] |
Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity and Selectivity
| Compound | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) | Reference |
| Compound 19 | 26.78 ± 0.81 | 5.25 | [1] |
| Compound 21 | - | - | [1] |
| Compound 15b | - | - | [2] |
| Compound 15j | - | - | [2] |
| Compound 21 (from another study) | - | 18,000 | [4] |
| 13e (E2020) | - | 1250 | [5] |
Experimental Protocols
The following protocols provide generalized methodologies for the key synthetic steps involved in the preparation of acetylcholinesterase inhibitors from this compound or related precursors.
Protocol 1: N-Benzylation of Piperidine Derivatives
This protocol describes the fundamental step of introducing the benzyl group to the piperidine nitrogen, a key structural feature for AChE inhibition.
Materials:
-
Piperidine derivative (e.g., 2-piperidinemethanol)
-
Benzyl bromide or benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the piperidine derivative (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the benzyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude N-benzylpiperidine derivative.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation of this compound to the Aldehyde
This step is crucial for subsequent modifications and coupling reactions to build the final inhibitor structure.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Swern Oxidation):
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool it to -78 °C under a nitrogen atmosphere.
-
Add a solution of DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -65 °C.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in DCM dropwise, keeping the temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
Protocol 3: Condensation and Further Elaboration
This protocol outlines a general approach for coupling the N-benzylpiperidine aldehyde with another molecular fragment, a common strategy in the synthesis of Donepezil-like compounds.
Materials:
-
1-Benzylpiperidine-2-carbaldehyde
-
An appropriate active methylene compound (e.g., a substituted indanone)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the 1-benzylpiperidine-2-carbaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in the chosen solvent.
-
Add the base (catalytic or stoichiometric amount) to the solution.
-
Stir the reaction mixture at room temperature or with heating, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable acid if necessary.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product.
-
Purify the final compound by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General synthetic workflow for acetylcholinesterase inhibitors.
Caption: Mechanism of Acetylcholinesterase Inhibition.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Reactions with (1-Benzylpiperidin-2-yl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing catalyst loading for reactions involving (1-Benzylpiperidin-2-yl)methanol and structurally similar chiral ligands. The following question-and-answer format directly addresses common issues to facilitate troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound in catalysis?
This compound and its derivatives are primarily used as chiral ligands in asymmetric catalysis. Due to their structural features, including a rigid piperidine backbone and a chiral carbinol moiety, they are effective in inducing stereoselectivity in a variety of reactions. Common applications include the enantioselective addition of organozinc reagents to aldehydes and imines, as well as in asymmetric oxidation and hydrogenation reactions. The benzyl group on the nitrogen atom can influence the steric environment around a metal center, which is crucial for achieving high levels of enantioselectivity.
Q2: What is a typical starting catalyst loading percentage for optimization experiments?
For reactions utilizing ligands structurally similar to this compound, a common starting point for catalyst loading optimization is in the range of 1-5 mol%.[1] A baseline of 2.5 mol% has often been used for initial optimization studies.[1] From this starting point, the loading can be systematically increased or decreased to observe the effect on reaction yield, enantioselectivity, and reaction rate.
Q3: How does the metal-to-ligand ratio impact the catalytic system?
The metal-to-ligand ratio is a critical parameter that directly influences the formation, structure, and activity of the active catalytic species.[1] An optimal ratio is essential to ensure the generation of the desired catalytically active complex. A common starting point to explore is a 1:1.25 metal-to-ligand ratio.[1] It is important to note that an excess of the ligand can sometimes stabilize the catalyst, but it may also lead to inhibition of the reaction by occupying coordination sites on the metal.[1]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the optimization of catalyst loading.
Issue 1: Low Reaction Yield and/or Poor Enantioselectivity
This is a frequent challenge when the catalyst loading is not optimal. The concentration of the active catalyst has a direct impact on both the conversion of the substrate and the stereochemical control of the reaction.
Troubleshooting Steps:
-
Verify Baseline Conditions: Ensure that other reaction parameters such as temperature, solvent, and substrate concentration are within the recommended ranges for the specific reaction type.
-
Systematic Catalyst Loading Screen:
-
Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, 5 mol%, and 10 mol%) to determine if the reaction is catalyst-limited.
-
Conversely, if high catalyst loading is suspected to cause side reactions or catalyst aggregation, decrease the loading (e.g., to 0.5 mol% or 0.1 mol%).
-
-
Solvent Screening: The choice of solvent can significantly affect the solubility of the catalyst and the stability of the transition state. Test a range of aprotic solvents (e.g., CH₂Cl₂, THF, Toluene) and, if applicable, protic solvents.[1]
-
Pre-formation of the Catalyst: Consider pre-forming the metal-ligand complex before adding the substrates. This involves stirring the metal precursor and the this compound ligand in the solvent for a period (e.g., 15-30 minutes) to ensure the active catalyst is correctly formed.[1]
-
Temperature Optimization: Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate. A temperature screening study is recommended.
Quantitative Data Summary
The following tables provide representative data for catalyst loading optimization in asymmetric synthesis, based on reactions with structurally similar compounds.
Table 1: Asymmetric Hydrogenation of a Pyridinium Salt
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) |
| 1.0 | 85 | 75 |
| 2.0 | >95 | 80 |
| 5.0 | >95 | 80 |
Data is representative for the asymmetric hydrogenation of 2-benzyl-N-benzylpyridinium bromide using an Iridium catalyst with a chiral phosphine ligand, a reaction analogous to those where this compound could be employed.[2]
Table 2: Optimization of Ligand Loading in Diethylzinc Addition
| Ligand Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee%) |
| 2 | 70 | 85 |
| 5 | 95 | 92 |
| 10 | 98 | 95 |
| 15 | 98 | 94 |
This table represents a typical optimization trend for the addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Addition of Diethylzinc to an Aldehyde
This protocol is based on methodologies for structurally similar chiral amino alcohols and serves as a starting point for using this compound as a chiral ligand.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
-
Add diethylzinc (1.0 M in hexanes, 1.1 mmol, 1.1 equiv) dropwise to the solution at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the zinc-ligand complex.
-
Reaction: Add the aldehyde (1.0 mmol) to the catalyst solution at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for a catalytic asymmetric reaction.
Caption: Troubleshooting logic for optimizing reaction outcomes.
References
Troubleshooting side products in (1-Benzylpiperidin-2-yl)methanol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Benzylpiperidin-2-yl)methanol. Our goal is to help you minimize the formation of undesired side products and optimize the yield and purity of your target compound.
Route 1: N-Benzylation of 2-Piperidinemethanol
This synthetic approach involves the direct alkylation of the secondary amine of 2-piperidinemethanol with a benzylating agent, such as benzyl chloride or benzyl bromide.
Troubleshooting Guide & FAQs
Q1: I am observing a significant amount of unreacted 2-piperidinemethanol in my reaction mixture. What could be the cause?
A1: An incomplete reaction can be due to several factors:
-
Insufficient Benzylating Agent: Ensure you are using at least a stoichiometric equivalent of the benzylating agent.
-
Inadequate Base: A base is required to neutralize the hydrohalic acid formed during the reaction. Without a base, the starting amine will be protonated and rendered non-nucleophilic, halting the reaction.[1]
-
Low Reaction Temperature or Short Reaction Time: The reaction may require heating or a longer duration for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: My final product is contaminated with a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A2: The likely byproduct is the quaternary ammonium salt, formed by the over-alkylation of the product, this compound. This is a common side reaction in N-alkylation of amines.[2] To minimize its formation:
-
Control Stoichiometry: Avoid using a large excess of the benzylating agent.
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain its low concentration, which favors mono-alkylation.[1]
-
Choice of Solvent: Using a less polar solvent can sometimes reduce the rate of the second alkylation.
Q3: Can the hydroxyl group of 2-piperidinemethanol interfere with the N-benzylation reaction?
A3: While the amine is significantly more nucleophilic than the alcohol, O-alkylation to form a benzyl ether is a potential side reaction, particularly under forcing conditions or with a very strong base. However, N-alkylation is generally the predominant reaction. If O-alkylation is a persistent issue, protection of the hydroxyl group may be necessary, though this adds extra steps to the synthesis.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Starting Materials | 2-Piperidinemethanol, Benzyl chloride | [3] |
| Reagents | Triethylamine, Toluene | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 4 hours | [3] |
| Reported Yield | 52.9% | [3] |
Experimental Protocol
Synthesis of this compound via N-Benzylation [3]
-
To a reaction vessel, add 2-piperidinemethanol (12.9 g), benzyl chloride (13.2 g), triethylamine (10.5 g), and toluene (50 ml).
-
Stir the mixture at reflux for 4 hours.
-
After cooling, filter the reaction mixture to remove triethylamine hydrochloride salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
Route 2: Reduction of 1-Benzylpiperidine-2-carboxylic Acid or its Ester
This route involves the reduction of the carboxyl group of 1-benzylpiperidine-2-carboxylic acid or its corresponding ester (e.g., methyl or ethyl ester) to the primary alcohol. A common and effective reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄).
Troubleshooting Guide & FAQs
Q1: My reduction reaction is giving a low yield of the desired alcohol. What are the common pitfalls?
A1: Low yields in LiAlH₄ reductions can stem from:
-
Deactivated LiAlH₄: Lithium aluminum hydride reacts violently with water. Ensure strictly anhydrous conditions, including dry solvents and glassware, are maintained. Use a fresh, unopened container of LiAlH₄ or a properly stored one.[4]
-
Incomplete Reaction: The reaction may require a longer duration or heating to go to completion. Monitor the progress by TLC or LC-MS.
-
Improper Work-up: The quenching of excess LiAlH₄ and the work-up procedure are critical for isolating the product. A standard Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is often employed to generate a granular precipitate of aluminum salts that can be easily filtered off.
Q2: I am detecting an impurity with a carbonyl group in my product mixture. What is it?
A2: This is likely the intermediate aldehyde, (1-benzylpiperidine-2-yl)carbaldehyde. LiAlH₄ reduces carboxylic acids and esters to alcohols in a two-step process, with an aldehyde as an intermediate.[4] The presence of this impurity indicates an incomplete reduction. To address this:
-
Increase LiAlH₄ Equivalents: Ensure a sufficient excess of the reducing agent is used.
-
Prolong Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to ensure the complete reduction of the aldehyde.
Q3: Can LiAlH₄ react with other functional groups in my molecule?
A3: LiAlH₄ is a powerful and non-selective reducing agent. It will reduce a wide range of functional groups, including esters, amides, nitriles, and ketones.[5] If your starting material contains other reducible functional groups that you wish to preserve, LiAlH₄ is not a suitable reagent. In such cases, a more selective reducing agent like sodium borohydride might be considered, although it is generally not reactive enough to reduce carboxylic acids.[4]
Quantitative Data Summary
| Parameter | Typical Condition | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [5][6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [4] |
| Reaction Temperature | 0 °C to reflux | [7] |
| Work-up | Acidic or Fieser work-up | [4] |
| Expected Yield | Generally high, but substrate-dependent | [7] |
Experimental Protocol
General Procedure for the Reduction of a 1-Benzylpiperidine-2-carboxylate Ester with LiAlH₄
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 1-benzylpiperidine-2-carboxylate ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
Stir the resulting slurry until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or distillation as needed.
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Experimental workflow for the reduction of a carboxylate ester.
Caption: Troubleshooting logical relationships for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
Improving yield and purity in the N-benzylation of piperidines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to enhance yield and purity in the N-benzylation of piperidines. This guide provides troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your synthetic processes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-benzylation of piperidines, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My N-benzylation reaction is showing low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in N-benzylation reactions can stem from several factors, from reagent deactivation to suboptimal reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Insufficient Basicity: The reaction between a piperidine and a benzyl halide generates a hydrohalic acid (e.g., HCl, HBr) byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Incorporate a non-nucleophilic base into your reaction mixture to neutralize the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1] For substrates that are sensitive to strong bases, a milder option like sodium bicarbonate (NaHCO₃) can be employed.[1]
-
-
Poor Leaving Group: The efficiency of the N-benzylation is highly dependent on the leaving group of the benzylating agent.
-
Solution: If you are using a benzyl chloride and observing slow reaction rates, consider switching to a more reactive benzyl bromide or iodide to accelerate the substitution.[1]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the benzylating agent can impede the reaction.[1]
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. In cases of severe steric hindrance, exploring an alternative synthetic route, such as reductive amination, may be necessary.[1]
-
-
Solvent Effects: The choice of solvent plays a critical role in the reaction rate and outcome.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are generally effective for this transformation.[2] Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature to maintain a homogeneous reaction mixture.[3]
-
-
Issue 2: Formation of Quaternary Ammonium Salt Byproduct
-
Question: I am observing a significant amount of a quaternary ammonium salt byproduct in my reaction. How can I minimize or eliminate its formation?
-
Answer: The formation of a quaternary ammonium salt is a common side reaction where the desired N-benzylated piperidine (a tertiary amine) undergoes a second benzylation.[1] This is particularly prevalent with highly reactive benzylating agents.[1]
-
Control Stoichiometry: An excess of the benzylating agent will favor the formation of the quaternary salt.[3]
-
Solution: Use a stoichiometric amount or a slight excess of the piperidine relative to the benzylating agent.[3] Slow, controlled addition of the benzylating agent, for instance, using a syringe pump, can also help to maintain a low concentration of the alkylating agent and disfavor the second alkylation.[1]
-
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can promote over-alkylation.[3]
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature may also help to control the rate of the second benzylation.[1]
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary methods for N-benzylation of piperidines?
-
Answer: The two most common and effective methods are direct alkylation with benzyl halides and reductive amination with benzaldehydes.[2] Direct alkylation is a classic S_N2 reaction where the piperidine nitrogen directly displaces a halide from the benzyl group.[2] Reductive amination is a one-pot, two-step process where the piperidine first reacts with a benzaldehyde to form an iminium ion, which is then reduced in situ by a mild reducing agent.[2]
-
Question: Which method should I choose: direct alkylation or reductive amination?
-
Answer: The choice of method depends on the specific substrates and the desired outcome.
-
Direct Alkylation is often simpler to set up but can be prone to over-alkylation, leading to quaternary salt formation.[1][3] It is generally suitable for less reactive piperidines and when the benzylating agent is readily available.
-
Reductive Amination is often milder and provides better control, minimizing the risk of over-alkylation.[3] It is a preferred method for sensitive substrates or when the corresponding benzaldehyde is more accessible or stable than the benzyl halide.
-
-
Question: How can I monitor the progress of my N-benzylation reaction?
-
Answer: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1][3]
Data Presentation
The following tables summarize the impact of various reaction parameters on the N-benzylation of piperidines, providing a clear comparison for experimental design.
Table 1: Influence of Reaction Parameters on N-Alkylation of Piperidine [1]
| Parameter | Condition | Effect on Yield/Purity | Troubleshooting Action |
| Base | No Base | Reaction stalls due to acid formation. | Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). |
| Stoichiometric Base | Drives reaction to completion. | Use 1.0-1.5 equivalents of base. | |
| Temperature | Elevated Temperature | Can increase rate but may lead to side products. | Optimize temperature based on substrate reactivity. |
| Leaving Group | Poor (e.g., -Cl) | Sluggish or incomplete reaction. | Switch to a better leaving group (e.g., -Br, -I). |
Table 2: Representative Yields for Direct Alkylation [2]
| Piperidine Derivative | Benzylating Agent | Base | Solvent | Temperature | Time | Yield (%) |
| Piperidine | Benzyl chloride | K₂CO₃ | EtOH | 80 °C (MW) | 40 min | >90 |
| Piperidine | 4-(Trifluoromethyl)benzyl chloride | K₂CO₃ | EtOH | 80 °C (MW) | 40 min | ~85 |
| 4-Methylpiperidine | Benzyl bromide | DIPEA | MeCN | RT | 12 h | ~92 |
| Piperidine | 4-Methoxybenzyl chloride | DIPEA | DCM | RT | 12 h | >90 |
Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Here are detailed methodologies for the two primary N-benzylation methods.
Method A: Direct Nucleophilic Substitution (S_N2)
This protocol describes the direct alkylation of piperidine with benzyl bromide.
Materials:
-
Piperidine (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)
-
Anhydrous solvent (Acetonitrile, DMF, or DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.).
-
Dissolve the piperidine in a suitable anhydrous solvent (e.g., Acetonitrile) to a concentration of approximately 0.1 M.[2]
-
Add the non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.).[3]
-
Slowly add the benzyl bromide (1.1 eq.) to the stirred solution at room temperature. For highly reactive halides, the addition can be performed at 0 °C.[2]
-
Stir the mixture at room temperature or heat as required (e.g., 50-60 °C) and monitor the reaction progress by TLC.[2][3]
-
Once the reaction is complete, cool the reaction to room temperature. If K₂CO₃ was used, filter off the solid.[3]
-
Concentrate the solution under reduced pressure to remove the solvent.[2]
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.[2]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylpiperidine.[2]
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Method B: Reductive Amination
This protocol details the N-benzylation of piperidine with a benzaldehyde derivative.
Materials:
-
Piperidine (1.0 eq.)
-
Aldehyde (e.g., benzaldehyde) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Catalytic amount of acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add the piperidine (1.0 eq.) and the aldehyde (1.1 eq.) in DCM or DCE.[3]
-
If desired, add a catalytic amount of acetic acid.[3]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[3]
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC.[3]
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[3]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the N-benzylation of piperidines.
Caption: A generalized workflow for the N-benzylation of piperidines.
Caption: A decision tree for troubleshooting low yields in N-benzylation reactions.
Caption: A comparison of direct alkylation and reductive amination methods.
References
Technical Support Center: Managing Reaction Kinetics and Byproducts in Piperidine Derivative Synthesis
Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My final piperidine product has a noticeable yellow tint. What is the likely cause and how can I purify it?
A: A yellow coloration in piperidine is typically caused by oxidation products.[1] For applications requiring high purity, purification is recommended. The most effective method to remove these colored impurities is through distillation.[1] To prevent future discoloration, it is advisable to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]
Q2: I am having difficulty separating my piperidine product from a pyridine impurity using distillation. Why is this challenging?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation difficult.[1] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[1] To achieve separation, consider using azeotropic distillation with water. A more effective chemical separation involves the selective formation of a salt. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate, whereas pyridine does not, allowing for separation by filtration.[1]
Q3: My solution of piperidine in DMF crystallized during storage. What is the cause of this?
A: This is a common occurrence with amines and is likely due to the formation of a salt.[1][2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as hydrogen chloride (HCl) that may be present from other stored reagents, to form piperidine hydrochloride.[1][2] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution.
Troubleshooting Guides
Issue 1: Low Yield in N-Aryl Piperidine Synthesis via Buchwald-Hartwig Amination
Question: Why is the yield of my N-aryl piperidine derivative consistently low when using Buchwald-Hartwig amination?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, non-optimal reaction conditions, or the inherent properties of the starting materials.
Potential Causes and Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is crucial for reaction efficiency.
-
Troubleshooting: It is recommended to screen a variety of ligands and palladium sources. For aryl halides that are electron-rich, more electron-rich and sterically hindered phosphine ligands are often necessary.
-
-
Base Selection: The choice of base significantly influences the reaction rate and the formation of side products.
-
Troubleshooting: If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting material, consider switching to a weaker base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
-
-
Solvent Effects: The solvent affects the solubility of the reagents and the stability of the catalytic species.
-
Troubleshooting: Toluene, dioxane, and THF are commonly used solvents. If you are experiencing solubility issues, a more polar solvent like tert-butanol may be beneficial.
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of reagents and products.
Issue 2: Formation of Byproducts in Radical-Mediated Amine Cyclization
Question: During the synthesis of a piperidine derivative via radical-mediated amine cyclization, I am observing a significant amount of a linear alkene byproduct. What is causing this and how can it be minimized?
Answer: The formation of a linear alkene byproduct in this reaction is often due to a competitive 1,5-hydrogen transfer process that occurs alongside the desired radical rebound for cyclization.[3]
Potential Causes and Troubleshooting Steps:
-
Reaction Kinetics: The relative rates of the intramolecular cyclization and the 1,5-hydrogen transfer determine the product distribution.
-
Troubleshooting:
-
Concentration: Adjusting the concentration of the radical initiator or the substrate can influence the kinetics.
-
Temperature: Lowering the reaction temperature may favor the desired cyclization pathway.
-
Catalyst System: The choice of catalyst can impact the selectivity of the reaction. For example, a cobalt(II) catalyst has been used effectively in the radical intramolecular cyclization of linear amino-aldehydes.[3]
-
Issue 3: Unexpected Side Products in Pictet-Spengler Reaction
Question: I am attempting a Pictet-Spengler reaction to synthesize a tetrahydro-β-carboline derivative and am getting a complex mixture of products. What are the potential side reactions?
Answer: The Pictet-Spengler reaction, while powerful, can be prone to side reactions, especially under harsh acidic conditions or with sensitive substrates.
Potential Causes and Troubleshooting Steps:
-
Iminium Ion Electrophilicity: The reaction relies on the formation of an electrophilic iminium ion.[4] If the imine is not sufficiently electrophilic, ring closure will be slow, allowing for side reactions.
-
Troubleshooting: Using a stronger acid or switching to an N-acyliminium ion Pictet-Spengler reaction can increase the electrophilicity and promote the desired cyclization under milder conditions.[4]
-
-
Substrate Decomposition: Strong acids and high temperatures can lead to the decomposition of starting materials or products, particularly with electron-rich aromatic systems.[5]
-
Troubleshooting: Employing milder acidic catalysts (e.g., acetic acid instead of trifluoroacetic acid) and lower reaction temperatures can mitigate decomposition.[5] Monitoring the reaction closely and stopping it once the starting material is consumed can also prevent further degradation.
-
Data Presentation
Table 1: Comparison of Yields in Different Piperidine Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | Substituted Pyridine | PtO₂ (Adams' catalyst) | Glacial Acetic Acid | Room Temp | 4-24 | High | [1] |
| Imino-Diels-Alder | Resin-bound Imine, 2-amino-1,3-butadiene | - | Toluene or Dioxane | 80-100 | 12-24 | Good | [6] |
| Ugi Four-Component | Resin-bound Glutamic Acid, Aldehyde/Ketone, Amine, Isocyanide | - | Methanol or Methanol/DCM | Room Temp | - | Good | [6] |
| Microwave-Assisted Cyclocondensation | 1,5-dichloropentane, Primary Amine | K₂CO₃ | Water | 150 | 0.17-0.33 | High | [7] |
| One-Pot Multicomponent | Aromatic Aldehyde, Aniline, β-ketoester | Tartaric Acid | Methanol | Room Temp | - | Moderate (25% solvent-free) to Good | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Piperidines via Imino-Diels-Alder Cycloaddition[6]
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours. Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.
-
Amino Acid Coupling: Couple the desired amino acid using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) for 2-4 hours. Wash the resin extensively with DMF and DCM.
-
Imine Formation: To the resin-bound amine, add a solution of the desired aldehyde (3-5 equivalents) in a suitable solvent such as trimethyl orthoformate. Allow the reaction to proceed for 4-12 hours at room temperature.
-
Imino-Diels-Alder Cycloaddition: Prepare a solution of the 2-amino-1,3-butadiene (3-5 equivalents) in toluene or dioxane. Add the diene solution to the resin-bound imine and heat the mixture at 80-100 °C for 12-24 hours.
-
Cleavage and Purification: After cooling, wash the resin with the reaction solvent, followed by DMF and DCM. Cleave the product from the resin using an appropriate cleavage cocktail (e.g., TFA-based). Precipitate the crude product in cold diethyl ether, centrifuge, and dry under vacuum. Purify the product by reverse-phase HPLC.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Piperidines[7]
-
Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 2 mL of deionized water to the vessel.
-
Microwave Irradiation: Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
(1-Benzylpiperidin-2-yl)methanol reaction solvent screening and optimization.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction solvent screening and optimization for the synthesis of (1-Benzylpiperidin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of 2-piperidinemethanol with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction typically involves a base to neutralize the hydrogen halide formed during the reaction.
Q2: How critical is the choice of solvent for this reaction?
A2: The solvent is a critical parameter that can significantly influence reaction rate, yield, and the profile of impurities. Polar aprotic solvents are generally preferred for S_N2 reactions like this N-alkylation as they can help to solvate the transition state. The solubility of the reagents in the chosen solvent is also a key consideration.
Q3: What are the most common side reactions to be aware of during the N-alkylation of 2-piperidinemethanol?
A3: The primary side reaction of concern is over-alkylation, where the product, this compound, reacts further with the benzyl halide to form a quaternary ammonium salt. Another potential side reaction, particularly in protic solvents like ethanol, is the substitution of the halide on the benzyl chloride by a solvent molecule (e.g., forming benzyl ethyl ether).
Q4: How can I minimize the formation of the quaternary ammonium salt byproduct?
A4: To minimize over-alkylation, you can employ several strategies:
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Slow addition of the alkylating agent: Adding the benzyl chloride dropwise to the reaction mixture helps to maintain a low concentration of the electrophile.
-
Control stoichiometry: Using a slight excess of the 2-piperidinemethanol relative to the benzyl chloride can favor mono-alkylation.
-
Reaction monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.
Q5: My product is difficult to purify. What are some common purification strategies?
A5: Purification can often be achieved by column chromatography on silica gel. If the product is basic, tailing on the acidic silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent. Acid-base extraction can also be a useful technique to separate the basic product from non-basic impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low or No Yield | 1. Insufficient Basicity: The reaction generates an acid (e.g., HCl) which protonates the starting amine, rendering it non-nucleophilic. 2. Poor Leaving Group: The reactivity of the benzyl halide may be too low (e.g., chloride vs. bromide). 3. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Poor Solubility of Reagents: Reactants may not be fully dissolved in the chosen solvent. | 1. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N, DIPEA) is used to scavenge the acid. 2. Consider switching from benzyl chloride to the more reactive benzyl bromide. 3. Increase the reaction temperature and monitor progress. Refluxing is common for this reaction. 4. Switch to a more polar aprotic solvent like DMF to improve solubility. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-alkylation: Formation of the quaternary ammonium salt. 2. Side reaction with solvent: If using a protic solvent like ethanol, the corresponding benzyl ether can form. 3. Impure Starting Materials: Purity of 2-piperidinemethanol or benzyl chloride may be low. | 1. Add the benzyl chloride slowly to the reaction mixture. Avoid a large excess of the alkylating agent. 2. Switch to an aprotic solvent such as acetonitrile, toluene, or DMF. 3. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Reaction Stalls (Incomplete Conversion) | 1. Base Incompatibility or Insufficient Amount: The chosen base may not be strong enough or may be sterically hindered. 2. Steric Hindrance: The substituents on the piperidine ring or the benzyl group may be sterically hindering the reaction. 3. Deactivation of Reagents: Moisture in the reaction can quench the base or react with the benzyl chloride. | 1. Switch to a stronger or less hindered base. Ensure at least 1.5-2.0 equivalents of an inorganic base like K₂CO₃ are used. 2. Increase the reaction temperature and/or prolong the reaction time. 3. Use anhydrous solvents and ensure all glassware is properly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Data Presentation
Solvent Screening Summary for N-Benzylation of 2-Piperidinemethanol
The selection of a suitable solvent is crucial for optimizing the yield and purity of this compound. Below is a summary of solvents commonly employed for N-alkylation reactions of this type.
| Solvent | Type | Observed/Expected Yield | Remarks | Citation |
| Toluene | Aprotic, Non-polar | 52.9% | A documented yield has been reported for this solvent under reflux conditions with triethylamine as the base.[1] | [1] |
| Acetonitrile (MeCN) | Aprotic, Polar | Good to High (Expected) | A common and effective solvent for S_N2 reactions. It provides good solubility for the amine and the base. | |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Good to High (Expected) | Often used for challenging N-alkylations due to its high polarity and boiling point, which allows for higher reaction temperatures. | |
| Dichloromethane (DCM) | Aprotic, Polar | Moderate (Expected) | Suitable for reactions at or near room temperature. Its lower boiling point limits the reaction temperature. | |
| Ethanol (EtOH) | Protic, Polar | Variable (Potential for side products) | Can be used, but carries the risk of a side reaction where ethanol acts as a nucleophile with benzyl chloride. |
Note: The yields for Acetonitrile, DMF, and DCM are expected based on their common use in similar N-alkylation reactions, but specific quantitative data for the synthesis of this compound was not found in the literature reviewed.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a reported synthesis and provides a robust starting point for optimization.
Materials:
-
2-Piperidinemethanol
-
Benzyl chloride
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidinemethanol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous toluene to dissolve the 2-piperidinemethanol. Then, add the base (e.g., triethylamine, 1.1 eq. or potassium carbonate, 2.0 eq.).
-
Addition of Alkylating Agent: While stirring the mixture at room temperature, add benzyl chloride (1.05 eq.) dropwise over 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain it for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small percentage of triethylamine).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base like K₂CO₃ was used, filter the mixture to remove the solids and wash the filter cake with a small amount of toluene.
-
Concentrate the filtrate (or the reaction mixture if a liquid base was used) under reduced pressure using a rotary evaporator to remove the toluene.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound. A reported boiling point is 107 °C at 2 mmHg.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Preventing racemization during the synthesis of chiral piperidines
Technical Support Center: Chiral Piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the synthesis of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during chiral piperidine synthesis?
Racemization in chiral piperidine synthesis is often attributed to several key factors:
-
Harsh Reaction Conditions: The use of strong acids or bases, as well as high temperatures, can lead to the formation of intermediates like enamines or iminium ions, which are achiral. The subsequent ring closure or reaction of these intermediates can result in a loss of stereochemical integrity.
-
Prolonged Reaction Times: Allowing a reaction to proceed for an extended period, especially under harsh conditions, increases the likelihood of side reactions that can lead to racemization.
-
Inappropriate Choice of Reagents: Certain reagents, particularly those that promote equilibrium between stereoisomers, can contribute to racemization. For example, some reducing agents or catalysts may not be suitable for maintaining chirality.
-
Purification-Induced Racemization: The purification process itself, such as chromatography on silica or alumina, can sometimes induce racemization, especially if the chiral centers are labile.
Q2: How can I minimize racemization when using strong bases or acids?
When strong acids or bases are necessary, several strategies can be employed to minimize the risk of racemization:
-
Use of Non-nucleophilic Bases: Employing bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) can deprotonate the desired position without attacking the chiral center.
-
Low Temperatures: Performing the reaction at low temperatures (e.g., -78 °C) can significantly slow down the rate of racemization.
-
Careful Control of Stoichiometry: Using the minimum necessary amount of acid or base can help prevent unwanted side reactions that lead to racemization.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as it is complete to minimize exposure to harsh conditions.
Q3: Are there specific synthetic routes that are less prone to racemization?
Yes, certain synthetic strategies are inherently better at preserving stereochemical integrity:
-
Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), for the asymmetric hydrogenation of pyridine or tetrahydropyridine precursors is a powerful method for establishing chirality with high enantioselectivity.
-
Enzymatic Resolutions: Enzymes can be highly selective for one enantiomer, allowing for the kinetic resolution of a racemic mixture of piperidine precursors.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule (the "chiral pool"), such as an amino acid, can provide a robust way to synthesize chiral piperidines without the risk of racemization at the pre-existing stereocenter.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of chiral piperidines and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Significant loss of enantiomeric excess (ee) after purification. | The chiral piperidine is sensitive to the stationary phase (e.g., silica gel). | Try using a less acidic stationary phase like alumina or a treated silica gel. Alternatively, consider purification by crystallization or distillation if feasible. |
| Racemization observed during N-alkylation. | The reaction conditions are too harsh, leading to the formation of an achiral enamine intermediate. | Use milder alkylating agents (e.g., alkyl triflates instead of halides) and non-nucleophilic bases at lower temperatures. |
| Inconsistent enantioselectivity in asymmetric hydrogenation. | The catalyst is not fully active, or the substrate is not pure. | Ensure the catalyst is handled under inert conditions. Purify the substrate to remove any potential catalyst poisons. Optimize the reaction conditions (pressure, temperature, solvent). |
| Low yield in enzymatic resolution. | The enzyme is not optimal for the substrate, or the reaction conditions are not ideal. | Screen a variety of enzymes (e.g., lipases, proteases). Optimize the pH, temperature, and solvent system for the chosen enzyme. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Tetrahydropyridine Precursor
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Catalyst Preparation: In a glovebox, a pressure vessel is charged with the tetrahydropyridine substrate (1.0 mmol) and a chiral catalyst, such as [Rh(COD)(R,R-Me-DuPhos)]BF4 (0.01 mmol, 1 mol%).
-
Solvent Addition: Anhydrous, degassed methanol (10 mL) is added to the vessel.
-
Hydrogenation: The vessel is sealed, removed from the glovebox, and purged with hydrogen gas (3 cycles). The reaction is then stirred under hydrogen pressure (e.g., 50 psi) at room temperature.
-
Monitoring: The reaction is monitored by TLC or GC/MS until the starting material is consumed.
-
Workup: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the chiral piperidine.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.
Visualizations
Caption: Racemization pathway of a chiral piperidine via an achiral intermediate.
Caption: Troubleshooting workflow for addressing racemization in chiral piperidine synthesis.
Technical Support Center: (1-Benzylpiperidin-2-yl)methanol in Enantioselective Catalysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low enantioselectivity when using (1-Benzylpiperidin-2-yl)methanol as a chiral ligand. The information is presented in a direct question-and-answer format to address common experimental challenges.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (e.e.) is a frequent challenge in asymmetric catalysis. Below are common causes and actionable solutions when using this compound as a chiral ligand, with a focus on the well-studied enantioselective addition of diethylzinc to aldehydes as a model reaction.
Question 1: My enantioselectivity is low. Where should I start troubleshooting?
Answer: Start by systematically evaluating the core reaction parameters. The most common culprits for low enantioselectivity are impurities in reagents or solvents, suboptimal reaction temperature, and an inappropriate choice of solvent.
A logical workflow for troubleshooting is essential. The following diagram outlines a systematic approach to identifying the source of low enantioselectivity.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Question 2: How do different solvents and temperatures affect the enantioselectivity?
Answer: Solvent and temperature are critical factors that directly influence the transition state of the reaction. For the enantioselective addition of diethylzinc to aldehydes, non-coordinating solvents like toluene and hexane are often preferred. Polar coordinating solvents such as THF can sometimes compete with the substrate for coordination to the metal center, leading to lower enantioselectivity.
Generally, lower reaction temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states is more pronounced. It is recommended to screen a range of temperatures, for example, from -78°C to 0°C and room temperature.
Data Presentation
While specific data for the catalytic use of this compound is not extensively reported, the following table presents typical results for the enantioselective addition of diethylzinc to benzaldehyde using a structurally analogous piperazine-based ligand, (S)-(1,4-Dimethylpiperazin-2-yl)methanol. This data serves as a representative benchmark for optimizing your reaction conditions.
| Entry | Ligand Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 5 | Toluene | 0 | 24 | >95 | Low to Moderate |
| 2 | 10 | Toluene | 0 | 24 | >95 | Moderate |
| 3 | 5 | Hexane | 0 | 24 | >90 | Moderate |
| 4 | 5 | Toluene | -20 | 48 | >90 | Moderate to Good |
| 5 | 5 | THF | 0 | 24 | >95 | Low |
Data is illustrative and based on typical results for analogous piperazine-based ligands.
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a general starting point for using this compound as a chiral ligand.
Materials:
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(S)- or (R)-(1-Benzylpiperidin-2-yl)methanol
-
Freshly distilled benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard oven-dried laboratory glassware
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Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
-
Stir the solution at room temperature.
-
-
Reaction Execution:
-
Cool the flask containing the ligand solution to 0°C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0°C.
-
Stir the mixture for 30 minutes at 0°C to allow for the in-situ formation of the zinc-ligand complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the flask.
-
Stir the reaction mixture at 0°C for 24 hours.
-
-
Work-up and Purification:
-
After 24 hours, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0°C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-benzyl group in this compound?
A1: The N-benzyl group can influence the steric and electronic environment of the catalytic complex. Its bulkiness can help in creating a well-defined chiral pocket around the metal center, which is crucial for effective enantiodiscrimination.
Q2: Could the purity of my this compound ligand be the issue?
A2: Absolutely. The enantiomeric purity of the ligand is paramount. Any racemic or impure ligand will lead to a significant decrease in the observed enantioselectivity of the product. It is crucial to ensure the high purity of the ligand before use.
Q3: Is it possible that the reaction is too slow at lower temperatures?
A3: Yes, while lower temperatures generally improve enantioselectivity, they also decrease the reaction rate. If you observe low conversion, a longer reaction time or a slight increase in temperature might be necessary. It's a trade-off that needs to be optimized for each specific substrate.
Q4: Can the order of addition of reagents affect the outcome?
A4: Yes, the order of addition is often crucial. It is generally recommended to pre-form the chiral catalyst by reacting the ligand with the organometallic reagent (in this case, diethylzinc) before adding the substrate (the aldehyde). This allows for the formation of the active chiral complex and can prevent non-catalyzed background reactions.
Q5: What if I still get low enantioselectivity after optimizing all the parameters?
A5: If extensive optimization of the reaction conditions does not yield satisfactory results, it is possible that there is a mismatch between the ligand and the substrate. The steric and electronic properties of the aldehyde can significantly impact the enantioselectivity. You may need to consider modifying the ligand structure or choosing a different catalytic system for that particular substrate.
The following diagram illustrates the key interactions and factors influencing enantioselectivity.
Caption: Key components and influencing factors in the enantioselective reaction.
Optimizing temperature and pressure for piperidine ring formation or reduction
Welcome to the technical support center for piperidine ring formation and reduction. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to optimizing temperature and pressure in these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the catalytic hydrogenation of my pyridine substrate incomplete, leaving partially hydrogenated by-products?
A: Incomplete reduction of the pyridine ring is a common challenge due to its aromatic stability.[1][2][3][4] To drive the reaction to completion, consider the following:
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Increase Hydrogen Pressure: Higher pressure enhances the hydrogenation rate, favoring the fully saturated piperidine.[5] Reactions are often performed at pressures from 30 to 100 bar.[3]
-
Elevate Temperature: Increasing the temperature can improve the reaction rate, though it may also promote side reactions.[5][6] Typical ranges are between 60-90 °C.[3]
-
Optimize Catalyst: Rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C) for this transformation.[5] Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[1][5] Insufficient catalyst loading (typically 5-10 mol%) can also lead to incomplete conversion.[5]
-
Solvent Choice: Protic solvents like glacial acetic acid can activate the pyridine ring and increase the reaction rate.[1][3][5]
Q2: I'm observing N-alkylation of my newly formed piperidine when using an alcohol as a solvent at high temperatures. How can this be prevented?
A: This side reaction occurs when the piperidine product acts as a nucleophile and reacts with the alcohol solvent.[5] To mitigate this, you can:
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Lower the Reaction Temperature: If the reaction proceeds efficiently at a lower temperature, this can reduce the rate of N-alkylation.[5]
-
Change the Solvent: Use a non-alkylating solvent such as ethyl acetate or an ether.[5]
Q3: My reductive amination reaction to form a piperidine ring is sluggish and gives low yields. What steps can I take to optimize it?
A: Sluggishness in reductive amination can be due to inefficient imine or enamine formation.[2][7] Consider these adjustments:
-
Increase Temperature or Reaction Time: Gently heating the reaction or allowing it to run longer may be necessary to drive the reaction forward.[5]
-
Use a Dehydrating Agent: Adding a dehydrating agent like molecular sieves can remove water and shift the equilibrium towards the imine intermediate, improving the overall yield.[5]
-
Adjust pH: The rate of iminium ion formation is pH-dependent. The optimal pH is typically mildly acidic.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and often effective reagent for reductive aminations.[2] Sodium cyanoborohydride (NaBH₃CN) is also common, but care must be taken to avoid cyanide-related side products.[8][9]
Q4: My piperidine solution crystallized upon storage. What is the cause and how can it be resolved?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[6] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl from other stored reagents) to form piperidine hydrochloride.[6][10] To resolve this, you can try redissolving the crystals. To prevent it, store piperidine solutions in well-sealed containers, preferably under an inert atmosphere like nitrogen or argon.[6]
Q5: Why is it so difficult to separate piperidine from a pyridine impurity by distillation?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes separation by simple fractional distillation challenging.[6] This azeotrope, consisting of about 92% piperidine and 8% pyridine, boils at approximately 106.1°C.[6] To achieve separation, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation via filtration.[6]
Troubleshooting Guides
Issue: Low Yield and Incomplete Conversion in Catalytic Hydrogenation of Pyridine
This guide provides a systematic approach to troubleshooting one of the most common methods for piperidine synthesis. The aromaticity of the pyridine ring often requires harsh conditions, making optimization crucial.[2]
-
Increase Hydrogen Pressure : The initial step is to ensure sufficient hydrogen is available to drive the reaction. Increasing pressure from atmospheric to 50-100 bar can significantly improve conversion rates.[3][5]
-
Elevate Temperature : If increasing pressure is insufficient, cautiously raising the temperature to 60-90 °C can increase the reaction kinetics.[3] Be aware that this may also increase by-product formation.[6]
-
Optimize Catalyst : The catalyst is critical. First, ensure the loading is adequate (5-10 mol%).[5] If the reaction is still slow, consider a more active catalyst. For pyridines, Rh/C or PtO₂ often outperform Pd/C.[5]
-
Change Solvent : If optimization of the above parameters fails, the solvent may be influencing the reaction. Switching to a protic solvent like glacial acetic acid can help activate the pyridine ring towards reduction.[1][3]
Issue: Side-Product Formation in Reductive Amination for Piperidine Ring Closure
Reductive amination is a powerful tool for forming the piperidine ring from linear precursors, often involving a 1,5-dicarbonyl compound and an amine.[2][11] However, side reactions can lower the yield and purity.
-
Incomplete Imine/Enamine Formation : The initial condensation is an equilibrium process. If this step is unfavorable, the overall yield will be low. Adding a dehydrating agent, such as molecular sieves, removes water and drives the equilibrium toward the imine intermediate.[5]
-
Reduction of Starting Material : If the reducing agent is too reactive, it may reduce the starting aldehyde or ketone before it can form the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over sodium borohydride (NaBH₄) because it is less reactive towards aldehydes and ketones but readily reduces the iminium ion.[2][9]
-
Sub-optimal pH : The reaction is pH-sensitive. The formation of the iminium ion is typically favored under weakly acidic conditions. If conditions are too basic, the amine is not sufficiently protonated; if too acidic, the amine starting material is fully protonated and becomes non-nucleophilic.
Data Presentation
Table 1: Optimized Conditions for Catalytic Hydrogenation of Pyridines
| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
| Pyridine | 10% Rh/C | Water | 5 | 80 | High | [12] |
| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50 - 70 | Room Temp | Good | [1] |
| Pyridine-2-acetic ester | Pt/C | Not specified | 80 - 90 | 80 | Full Conversion | [3] |
| Methyl-nicotinate | 10% Pt/C | Not specified | 80 | 90 | 90 | [3] |
| Pyridine | Rh/KB | Water | Ambient | 25 | 98 | [13] |
| Nicotinic Acid | Rh/KB | Water | Ambient | 25 | 44 | [14] |
Table 2: Conditions for Piperidine Formation via Reductive Amination
| Precursor(s) | Reducing Agent / Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 1,5-Diketone + Benzylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | Good | [5] |
| 2,6-Heptodiulose + NH₄CHO | Sodium Cyanoborohydride | Not specified | Not specified | 44 | [11] |
| Dicarbonyl + Amine | NaCNBH₃ | CH₂Cl₂ | 20 °C | Good | [15] |
| Aldehyde + Piperidine | Borane-Pyridine Complex | Ethanol | Not specified | Good | [8][16] |
| Dialdehyde + Ammonium Salt | Sodium Cyanoborohydride | Not specified | Not specified | Good | [7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adams' Catalyst)
This protocol is based on established methods for the high-pressure hydrogenation of pyridine derivatives.[1][17]
-
Reactor Setup : In a high-pressure autoclave reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[6]
-
Catalyst Addition : Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically 1-5 mol%.[6]
-
Sealing and Purging : Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurization : Pressurize the reactor to the desired pressure (e.g., 50-70 bar) with hydrogen.[1]
-
Execution : Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours.[6] Monitor the reaction progress by GC-MS or TLC by carefully depressurizing and sampling.
-
Workup : Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas (e.g., nitrogen).
-
Isolation : Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[17] Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or chromatography.
Protocol 2: Double Reductive Amination of a Dicarbonyl Compound
This protocol outlines a general procedure for constructing the piperidine ring from a dicarbonyl precursor and an amine.[15]
-
Reaction Setup : To a solution of the dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, Dichloroethane), add the primary amine (e.g., benzylamine, 1.1 eq).[5][15]
-
Execution : Stir the mixture at room temperature for 10-30 minutes to allow for imine/enamine formation.
-
Addition of Reducing Agent : Add sodium cyanoborohydride (NaCNBH₃, 1.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[5][15] If using NaCNBH₃, add a few drops of acetic acid to maintain a weakly acidic pH.[15]
-
Monitoring : Continue stirring at room temperature for 3-24 hours.[5][15] Monitor the reaction's completion by TLC or LC-MS.
-
Workup : Quench the reaction by adding water.[15] Extract the mixture with an organic solvent (e.g., CH₂Cl₂).[15]
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.[15]
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. thalesnano.com [thalesnano.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. Piperidine synthesis [organic-chemistry.org]
- 13. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
Post-reaction workup and purification challenges for (1-Benzylpiperidin-2-yl)methanol
Welcome to the technical support center for the post-reaction workup and purification of (1-Benzylpiperidin-2-yl)methanol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the common post-reaction workup steps?
A common and straightforward method for the synthesis of this compound is the N-alkylation of 2-piperidinemethanol with benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
A general post-reaction workup involves:
-
Quenching the reaction: This is often done by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acid and to facilitate the separation of the product into the organic layer.
-
Solvent Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The combined organic layers are washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: What are the most common impurities I might encounter in my crude this compound?
Common impurities often depend on the specific reaction conditions but can include:
-
Unreacted Starting Materials:
-
2-Piperidinemethanol
-
Benzyl chloride
-
-
Side-Products:
-
Over-alkylation product (N,N-dibenzylpiperidin-2-yl)methanol): This can form if an excess of benzyl chloride is used or if the reaction is allowed to proceed for too long.
-
Benzyl alcohol: Can be present if there is any hydrolysis of benzyl chloride.
-
-
Residual Solvents: Solvents used in the reaction or workup.
These impurities can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: My purified this compound is an oil, but I was expecting a solid. Is this normal?
This compound is often described as a liquid or a low-melting solid. Therefore, obtaining it as an oil at or near room temperature is not unusual. The presence of impurities can also lower the melting point, so it is crucial to ensure the product is of high purity. Thorough removal of residual solvents under high vacuum is also important.
Q4: I'm having trouble with peak tailing during column chromatography of my compound. How can I resolve this?
Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel, which is acidic. This is due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.
To mitigate this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (typically 0.5-2%), into your mobile phase can help to saturate the acidic sites on the silica gel, leading to improved peak shape.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or a commercially available amine-functionalized silica gel.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: Incomplete reaction or low yield.
Symptoms:
-
TLC or GC-MS analysis of the crude product shows a significant amount of unreacted 2-piperidinemethanol.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient base | Ensure at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate) is used to neutralize the HCl generated. An excess of the base may be beneficial. |
| Low reactivity of benzyl chloride | Consider using a more reactive benzylating agent like benzyl bromide. |
| Suboptimal reaction temperature | Gently heating the reaction mixture may improve the reaction rate. Monitor the reaction closely to avoid the formation of side products. |
| Steric hindrance | While less of an issue with benzyl chloride, significant steric bulk on the piperidine ring could slow the reaction. Longer reaction times or a more reactive electrophile might be necessary. |
Problem 2: Presence of over-alkylation byproduct.
Symptoms:
-
A higher molecular weight peak corresponding to the dibenzylated product is observed in the GC-MS.
-
Complex NMR spectrum with additional benzyl proton signals.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Excess benzyl chloride | Use a stoichiometric amount or a slight excess of 2-piperidinemethanol relative to benzyl chloride. |
| High reaction concentration | Running the reaction at a lower concentration can disfavor the second alkylation step. |
| Prolonged reaction time | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Inefficient mixing | Ensure efficient stirring to avoid localized high concentrations of benzyl chloride. Adding the benzyl chloride slowly via a syringe pump can also help.[2] |
Problem 3: Difficulty in separating the product from impurities by column chromatography.
Symptoms:
-
Co-elution of the desired product with starting materials or side-products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography separation issues.
Problem 4: Product "oiling out" during recrystallization.
Symptoms:
-
Instead of forming crystals upon cooling, the product separates as an oil.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High concentration of impurities | The presence of impurities can significantly inhibit crystallization. Try to purify the crude product by another method, such as a preliminary acid-base extraction or a quick filtration through a silica plug, before attempting recrystallization. |
| Solution is too concentrated | Use a larger volume of the recrystallization solvent. |
| Cooling the solution too rapidly | Allow the solution to cool slowly to room temperature to encourage crystal nucleation and growth before placing it in an ice bath. |
| Inappropriate solvent system | The chosen solvent may be too good of a solvent even at low temperatures. Try a different solvent or a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Common solvent mixtures for recrystallization include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[3] |
Experimental Protocols
Protocol 1: General Post-Reaction Workup (Acid-Base Extraction)
This protocol is effective for separating the basic this compound from non-basic impurities.
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice.
-
Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow and careful addition of a concentrated base solution (e.g., 6 M NaOH).
-
Extract the liberated product from the now basic aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating the product from impurities with different polarities.
-
TLC Analysis: First, determine a suitable eluent system using TLC. A good starting point for N-benzyl piperidine derivatives is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If a stronger solvent is used for dissolution, it is advisable to adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
-
Elution: Begin elution with the determined solvent system. If necessary, a gradient of increasing polarity can be used to elute the product. For basic compounds, adding 0.5-2% triethylamine to the eluent is recommended to prevent peak tailing.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
If the purified product is a solid or can be converted to a solid salt, recrystallization can be an effective final purification step.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization
| Purification Method | Solvent System Examples | Notes |
| Column Chromatography | Hexane:Ethyl Acetate (with 0.5-2% Triethylamine) | A good starting point for many N-benzyl piperidine derivatives. The ratio can be adjusted based on TLC analysis. |
| Dichloromethane:Methanol (with 0.5-2% Triethylamine) | For more polar compounds. | |
| Recrystallization | Ethanol/Water | A common binary solvent system for moderately polar compounds. |
| Isopropanol | Often a good single solvent for recrystallization. | |
| Hexane/Ethyl Acetate | Can be effective for less polar compounds. |
Table 2: 1H NMR Chemical Shifts of Key Compounds (in CDCl3)
| Compound | Key Chemical Shifts (δ, ppm) | Notes |
| 2-Piperidinemethanol | ~3.5-3.6 (m, -CH2OH), ~3.0-3.4 (m, piperidine protons adjacent to N and CH2OH), ~1.1-1.8 (m, other piperidine protons)[4] | The NH and OH protons are often broad and their chemical shifts can vary. |
| Benzyl Chloride | ~7.3-7.4 (m, 5H, Ar-H), ~4.5 (s, 2H, -CH2Cl)[5][6] | A sharp singlet for the benzylic protons is characteristic. |
| This compound | ~7.2-7.4 (m, 5H, Ar-H), ~3.5-4.0 (m, -CH2Ph and -CH2OH), other piperidine protons in the range of ~1.2-3.2 ppm. | The spectrum will be more complex than the starting materials. |
Visualization
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Purification
Caption: Decision-making diagram for selecting a purification method.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. US3131221A - Separation and purification of fatty acid amines - Google Patents [patents.google.com]
- 4. 2-(Hydroxymethyl)piperidine(3433-37-2) 1H NMR [m.chemicalbook.com]
- 5. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
Technical Support Center: Synthesis of (1-Benzylpiperidin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Benzylpiperidin-2-yl)methanol, with a focus on strategies for scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The primary synthetic routes for this compound are:
-
Route A: N-benzylation of 2-piperidinemethanol. This is a direct approach involving the reaction of 2-piperidinemethanol with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.[1]
-
Route B: Reduction of a 1-benzylpiperidine-2-carboxylic acid derivative. This route involves the reduction of a carboxylic acid, ester, or amide precursor using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Route C: Multi-step synthesis from piperidone precursors. More complex routes may start from N-benzyl-4-piperidone or other piperidone derivatives, involving steps like olefination or Grignard reactions followed by reductions and functional group manipulations.
Q2: What are the critical parameters to control during the N-benzylation of 2-piperidinemethanol (Route A)?
A2: For a successful and scalable N-benzylation, the following parameters are critical:
-
Stoichiometry of Reagents: The molar ratio of 2-piperidinemethanol, benzylating agent, and base is crucial. An excess of the base is often used to neutralize the acid generated during the reaction.
-
Reaction Temperature: The reaction is typically performed at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate.[1] However, excessive temperatures can lead to side product formation.
-
Choice of Base and Solvent: A non-nucleophilic organic base like triethylamine is commonly used to avoid competition with the piperidine nitrogen. The choice of solvent (e.g., toluene, acetonitrile) can influence reaction kinetics and solubility of reagents and products.[1]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time for complete conversion while minimizing impurity formation.
Q3: What challenges might I encounter when using lithium aluminum hydride (LiAlH₄) for the reduction step in Route B?
A3: When using LiAlH₄, especially on a larger scale, several challenges can arise:
-
Highly Exothermic Quench: The quenching of excess LiAlH₄ is highly exothermic and requires careful control of the addition rate of the quenching agent (e.g., water, aqueous base) and efficient cooling to prevent a runaway reaction.
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water. All reagents and equipment must be scrupulously dried to prevent loss of reagent and ensure safety.
-
Work-up and Product Isolation: The aluminum salts formed during the work-up can create gelatinous precipitates that are difficult to filter. Specific work-up procedures (e.g., Fieser work-up) are often employed to obtain a granular, easily filterable solid.
-
Incomplete Reduction: Incomplete reduction can lead to the isolation of aldehyde or unreacted starting material. Ensuring a sufficient excess of LiAlH₄ and adequate reaction time is important.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Yield of Final Product | Incomplete N-benzylation (Route A) | - Ensure a sufficient excess of the benzylating agent and base are used.- Increase reaction time or temperature as appropriate, monitoring for side product formation.- Verify the quality of the starting materials. |
| Incomplete reduction of the carboxylic acid/ester/amide (Route B) | - Use a more potent reducing agent if applicable.- Ensure anhydrous conditions for LiAlH₄ reduction to prevent quenching of the reagent.- Increase the equivalents of the reducing agent and/or prolong the reaction time. | |
| Presence of Unreacted 2-Piperidinemethanol (Route A) | Insufficient benzylation | - Increase the amount of benzyl chloride/bromide and base.- Extend the reaction time at the optimal temperature. |
| Formation of Quaternary Ammonium Salt (Over-alkylation) | Use of a highly reactive benzylating agent or harsh reaction conditions. | - Use a less reactive benzylating agent (e.g., benzyl chloride instead of benzyl bromide).- Carefully control the stoichiometry of the benzylating agent.- Lower the reaction temperature. |
| Product is Difficult to Purify | Presence of highly polar impurities. | - Consider purification by converting the product to a salt (e.g., hydrochloride), which can be crystallized. The free base can then be regenerated.- Column chromatography on silica gel or alumina may be effective, using an appropriate solvent system (e.g., Dichloromethane/Methanol with a small amount of ammonia). |
| Emulsion formation during aqueous work-up. | - Add a saturated brine solution to help break the emulsion.- Filter the mixture through a pad of celite.- Consider a solvent swap to a less water-miscible solvent before the aqueous wash. | |
| Runaway Reaction During Scale-up of LiAlH₄ Reduction | Poor heat dissipation and rapid addition of quenching agent. | - Ensure the reactor is equipped with adequate cooling capacity.- Add the quenching agent slowly and portion-wise, monitoring the internal temperature closely.- Dilute the reaction mixture with a suitable solvent before quenching. |
Experimental Protocols
Route A: N-benzylation of 2-Piperidinemethanol
A mixture of 12.9 g of 2-piperidinemethanol, 13.2 g of benzyl chloride, and 10.5 g of triethylamine in 50 ml of toluene is stirred at reflux for 4 hours.[1] The reaction mixture is then cooled to room temperature and filtered to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to yield this compound.[1]
Route B: Reduction of 1-Benzylpiperidine-2-carboxylic acid with LiAlH₄ (General Procedure)
Warning: This reaction should be carried out by trained personnel in a fume hood, as LiAlH₄ is a highly reactive and flammable reagent.
To a stirred suspension of a slight excess of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-benzylpiperidine-2-carboxylic acid in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction is then cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular solid is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound, which can be further purified by distillation or chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: N-benzylation | Route B: Reduction of Carboxylic Acid Derivative |
| Starting Materials | 2-Piperidinemethanol, Benzyl Halide | 1-Benzylpiperidine-2-carboxylic acid (or ester/amide) |
| Key Reagents | Triethylamine, Toluene | Lithium Aluminum Hydride, THF |
| Reported Yield | ~53%[1] | Typically high, but dependent on precursor synthesis. |
| Key Advantages | Direct, one-step synthesis. | Can be high yielding. |
| Key Challenges | Potential for over-alkylation, purification from excess reagents. | Use of hazardous LiAlH₄, highly exothermic quench, work-up. |
| Scalability | Moderately scalable with good temperature control. | Challenging to scale due to the hazards of LiAlH₄. |
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for (1-Benzylpiperidin-2-yl)methanol Enantiomeric Separation
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The robust and efficient separation of enantiomers is therefore a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of (1-Benzylpiperidin-2-yl)methanol, a key chiral building block in the synthesis of various pharmaceutical agents. We will explore different chiral stationary phases and compare the well-established HPLC technique with the increasingly adopted Supercritical Fluid Chromatography (SFC).
Method Comparison: Chiral HPLC vs. Chiral SFC
Chiral HPLC is a widely used and powerful technique for the separation of enantiomers. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For the separation of this compound, polysaccharide-based CSPs are particularly effective.
Supercritical Fluid Chromatography (SFC) has emerged as a strong alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. By using supercritical CO2 as the primary mobile phase, SFC can achieve faster separations with lower consumption of organic solvents.
The following table summarizes the expected performance of different chiral separation methods for this compound based on data from closely related structures and established principles of chiral chromatography.
Table 1: Comparison of Chiral Separation Methods for this compound
| Parameter | Method 1: Chiral HPLC (Normal Phase) | Method 2: Chiral HPLC (Polar Organic Mode) | Method 3: Chiral SFC |
| Chiral Stationary Phase | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Methanol/Diethylamine (100:0.1, v/v) | CO2/Methanol with 0.1% Diethylamine (gradient) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 3.0 mL/min |
| Typical Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 6.2 min | ~ 2.5 min |
| Typical Retention Time (Enantiomer 2) | ~ 10.2 min | ~ 7.8 min | ~ 3.1 min |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.2 |
| Analysis Time | ~ 15 min | ~ 12 min | ~ 5 min |
| Solvent Consumption | High | Moderate | Low |
| Throughput | Moderate | Moderate | High |
| Environmental Impact | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the compared techniques are provided below to enable replication and further development.
Method 1: Chiral HPLC - Normal Phase
-
Objective: To achieve baseline separation of this compound enantiomers using a cellulose-based CSP under normal phase conditions.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard and samples in the mobile phase to a concentration of 1 mg/mL.
Method 2: Chiral HPLC - Polar Organic Mode
-
Objective: To separate the enantiomers of this compound using an amylose-based CSP in polar organic mode.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol with 0.1% Diethylamine.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic standard and samples in methanol to a concentration of 1 mg/mL.
Method 3: Chiral Supercritical Fluid Chromatography (SFC)
-
Objective: To achieve a rapid and efficient separation of this compound enantiomers using SFC.
-
Instrumentation: SFC system with a UV detector and back pressure regulator.
-
Column: Chiralpak® AD-H (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol with 0.1% Diethylamine.
-
Gradient: 5% to 40% B over 3 minutes, hold at 40% B for 1 minute.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the racemic standard and samples in methanol to a concentration of 1 mg/mL.
Chiral HPLC Method Development Workflow
The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow for achieving the desired enantiomeric separation.
Conclusion
The enantiomeric separation of this compound can be effectively achieved using chiral HPLC with polysaccharide-based chiral stationary phases. Both normal phase and polar organic modes can yield baseline separation, with the choice depending on specific laboratory preferences and solvent compatibility. For laboratories seeking higher throughput and a reduction in solvent waste, Supercritical Fluid Chromatography (SFC) presents a compelling alternative, offering significantly faster analysis times without compromising resolution. The selection of the optimal method will depend on the specific requirements of the analysis, including the need for high throughput, environmental considerations, and available instrumentation. The detailed protocols and workflow provided in this guide serve as a robust starting point for developing and validating a suitable enantioselective method for this important chiral intermediate.
A Comparative Guide to GC-MS Analysis for Purity Assessment and Impurity Profiling of (1-Benzylpiperidin-2-yl)methanol
The rigorous assessment of purity and the comprehensive profiling of impurities are critical mandates in the development and manufacturing of pharmaceutical compounds. For (1-Benzylpiperidin-2-yl)methanol, a key synthetic intermediate, ensuring its chemical integrity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and its potential process-related impurities.[1]
This guide provides a comparative overview of analytical methodologies, with a focus on a detailed GC-MS protocol. It is intended for researchers, scientists, and drug development professionals to establish robust analytical frameworks for quality control.
Comparative Analysis of Analytical Techniques
While GC-MS is highly effective for volatile compounds, other methods like High-Performance Liquid Chromatography (HPLC) are also prevalent for the analysis of piperidine derivatives.[1] The choice of technique depends on the specific analytical requirements, such as the volatility of the impurities, the need for quantitative precision, and the desired structural information.
| Analytical Method | Principle | Typical Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-based detection and identification. | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms)[1][2] | Helium[1][2] | Electron Ionization (EI)[2] | High sensitivity and specificity; provides structural information for impurity identification; excellent for volatile and semi-volatile compounds.[1][2][3] | May require derivatization for highly polar compounds; risk of thermal degradation for labile analytes.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and affinity for the stationary phase under high pressure. | C18 reverse-phase | Acetonitrile/water with additives (e.g., TFA, formic acid) | Ultraviolet (UV), Diode Array (DAD), or Mass Spectrometry (MS) | Versatile for a wide range of polar and non-polar compounds; non-destructive; well-established for quantitative analysis. | Lower resolution for some volatile compounds compared to GC; may require different methods for impurities with diverse polarities. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO2) as the mobile phase. | Chiral or achiral packed columns | Supercritical CO2 with co-solvents (e.g., methanol) | UV, MS | "Greener" alternative with faster analysis times; particularly effective for chiral separations.[1] | Instrumentation is less common than HPLC or GC; method development can be more complex. |
Detailed Experimental Protocol: GC-MS Analysis
This protocol is a generalized methodology for the purity assessment and impurity profiling of this compound, adapted from established methods for analogous piperidine and benzylpiperazine compounds.[1][2]
Sample Preparation
The goal of sample preparation is to dissolve the sample in a suitable solvent and prepare it for injection into the GC-MS system.
-
Sample Solution : Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as methanol, dichloromethane, or ethyl acetate.[2][3]
-
Vortexing : Vortex the mixture to ensure complete dissolution and homogeneity.
-
Filtration : Filter the solution through a 0.45 µm syringe filter directly into a GC vial to remove any particulate matter.[3]
GC-MS Instrumentation and Conditions
The following parameters are based on typical conditions for analyzing related compounds and can be optimized as needed.[1][2][4]
| Parameter | Condition |
| GC System | Agilent 7890A GC or equivalent[1] |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1][2] |
| Inlet Temperature | 250°C[1][4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or a suitable split ratio (e.g., 40:1)[1][4] |
| Oven Program | Initial: 100°C, hold for 1 min. Ramp: 12°C/min to 280°C. Final Hold: 5-10 minutes.[1][2] |
| MS System | Mass selective detector (e.g., Agilent 5975C) or equivalent |
| MS Transfer Line | 280°C[2] |
| Ion Source Temp. | 230°C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Scan Range | m/z 40-450 |
Workflow for GC-MS Purity and Impurity Analysis
The following diagram illustrates the logical workflow from sample receipt to final data analysis and reporting in a typical pharmaceutical setting.
Method Validation Parameters
For use in a regulated environment, the GC-MS method must be validated according to ICH guidelines.[5] The following table summarizes typical performance characteristics for a GC-MS method, based on data from the analogous compound 1-Benzylpiperazine.[1]
| Validation Parameter | Typical Acceptance Criteria (based on 1-Benzylpiperazine) |
| Linearity Range | 0 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 0.004 µg/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.016 µg/mL |
| Accuracy (Recovery %) | 79% to 108% |
| Precision (RSD %) | < 15% (Intra-day) |
GC-MS provides a highly specific and sensitive method for the purity assessment and impurity profiling of this compound. Its ability to separate complex mixtures and provide structural information through mass spectrometry makes it an indispensable tool for ensuring the quality and safety of pharmaceutical materials.[3][4] By adapting and validating the protocols outlined in this guide, researchers and drug development professionals can establish a reliable analytical method to support their development pipeline.
References
Validating the Enantiomeric Purity of (1-Benzylpiperidin-2-yl)methanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. The precise determination of the enantiomeric excess (e.e.) of chiral compounds like (1-Benzylpiperidin-2-yl)methanol is therefore a crucial step in synthesis, quality control, and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques for validating the enantiomeric purity of this compound and its derivatives, supported by representative experimental data from structurally similar compounds.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound derivatives is contingent on several factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. The three most common and effective techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | ¹H NMR with Chiral Auxiliaries |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP) based on differential transient diastereomeric interactions. | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase. | Formation of diastereomeric complexes in solution with a chiral solvating or derivatizing agent, leading to distinct, quantifiable signals in the NMR spectrum. |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | Chromatogram with separated peaks for each enantiomer. | ¹H NMR spectrum displaying separate signals for specific protons of the two diastereomeric complexes. |
| Quantitative Data | Enantiomeric excess (e.e.) is calculated from the integrated areas of the corresponding enantiomer peaks. | Enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers. | Enantiomeric excess (e.e.) is determined from the integration of the well-resolved signals of the diastereomeric complexes. |
| Advantages | High resolution, broad applicability, well-established, and suitable for preparative scale separations. | High resolution, high speed, and excellent sensitivity, especially with a Flame Ionization Detector (FID). | Rapid analysis, low solvent consumption, and provides structural information. Well-suited for reaction monitoring. |
| Disadvantages | Longer analysis times compared to GC and requires method development for specific analytes. | The analyte must be volatile and thermally stable, or require derivatization. | Lower sensitivity compared to chromatographic methods, and the choice of chiral auxiliary is critical for achieving signal separation. |
| Typical Chiral Selector | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs. | Cyclodextrin derivatives are commonly used as chiral stationary phases. | Chiral Solvating Agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or Chiral Derivatizing Agents (e.g., Mosher's acid). |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar piperidine derivatives and serve as a strong starting point for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. The following is a representative protocol for the analysis of a piperidine derivative.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® IA or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (e.g., 80:10:10 v/v/v) with a small amount of an amine additive like diethylamine (e.g., 0.1%) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, or those that can be derivatized to become so, chiral GC offers a high-speed, high-resolution alternative to HPLC.
Instrumentation and Conditions:
-
GC System: A standard GC with a Flame Ionization Detector (FID).
-
Chiral Column: A capillary column coated with a cyclodextrin-based chiral stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Detector Temperature: 280°C (FID).
-
Injection Mode: Split (e.g., 50:1).
Sample Preparation (with Derivatization):
Since this compound contains a hydroxyl group, derivatization is often necessary to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).
-
Heat the mixture to ensure complete derivatization.
-
Inject the derivatized sample into the GC.
Data Analysis:
The enantiomeric excess is determined from the integrated peak areas of the two enantiomers using the same formula as for HPLC.
¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the formation of transient diastereomeric complexes with a chiral solvating agent, which induces chemical shift differences between the enantiomers.
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
Experimental Protocol:
-
Dissolve a precisely weighed amount of the this compound sample (approximately 5-10 mg) in an NMR tube containing approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a sub-stoichiometric amount of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of signals for protons near the chiral center (e.g., the methylene protons adjacent to the hydroxyl group or the proton at the C2 position of the piperidine ring).
-
The enantiomeric excess is determined by the integration of the separated signals corresponding to each enantiomer.
Workflow and Decision Making
The selection of an appropriate method for determining the enantiomeric excess of this compound derivatives can be guided by a logical workflow.
References
A Comparative Analysis of Piperidine-Based Versus Pyrrolidine-Based Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Chiral Ligands for Asymmetric Synthesis
The development of stereoselective synthetic methodologies is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Chiral ligands, which form complexes with metal catalysts or act as organocatalysts, are pivotal in controlling the stereochemical outcome of a reaction. Among the plethora of chiral scaffolds, saturated nitrogen-containing heterocycles, specifically piperidine and pyrrolidine, have emerged as privileged structures. This guide provides a comparative analysis of piperidine- and pyrrolidine-based chiral ligands, offering a data-driven overview of their performance in key asymmetric transformations to aid researchers in catalyst selection.
Pyrrolidine-based chiral ligands, largely stemming from the seminal work on proline and its derivatives, are extensively studied and have demonstrated remarkable success in a wide array of asymmetric reactions.[1] Their five-membered ring structure offers a unique conformational rigidity that is effective in creating a well-defined chiral environment. Piperidine-based ligands, with their six-membered ring, offer a different steric and conformational profile, which can be advantageous in specific applications. This guide will delve into a comparative performance analysis in two fundamental carbon-carbon bond-forming reactions: the Asymmetric Aldol Reaction and the Asymmetric Michael Addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Organocatalysts based on both pyrrolidine and piperidine have been successfully employed to catalyze this transformation.
Pyrrolidine-based catalysts, particularly proline and its derivatives like diarylprolinol silyl ethers, are highly effective in promoting aldol reactions with high enantioselectivity and diastereoselectivity.[2] The catalytic cycle is generally understood to proceed through an enamine intermediate formed between the ketone and the secondary amine of the pyrrolidine ring.
While less common, piperidine-based organocatalysts have also been utilized in asymmetric aldol reactions. The difference in the ring size and conformation compared to pyrrolidines can influence the transition state geometry and, consequently, the stereochemical outcome.
Below is a summary of representative data for the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, a common benchmark reaction.
| Ligand/Catalyst Type | Ligand/Catalyst | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| Pyrrolidine-based | (S)-Proline | 92 | 95:5 | 93 | [3] |
| Pyrrolidine-based | Amphiphilic Proline Derivative | 97 | 94:6 | >99 | |
| Pyrrolidine-based | Camphor-based Prolinamide | 86 | - | 73 | [4] |
| Piperidine-based | Piperidine (as achiral reference) | High | - | 0 | [5] |
Note: The data presented is compiled from different studies and may have been obtained under varying reaction conditions. Direct head-to-head comparisons under identical conditions are limited in the literature. The primary purpose of this table is to illustrate the general performance of each ligand class.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and related structures, enabling the enantioselective construction of carbon-carbon bonds. Both pyrrolidine and piperidine-based chiral ligands have been developed as effective catalysts for this transformation.
Pyrrolidine-based organocatalysts, often bifunctional with a thiourea or squaramide moiety, have shown broad applicability in Michael additions, activating the Michael acceptor through hydrogen bonding while the pyrrolidine amine activates the donor via enamine formation.
Piperidine-based chiral ligands, frequently incorporating a thiourea or other hydrogen-bonding group, have also been successfully applied. The piperidine scaffold can offer a distinct steric environment that can be beneficial for achieving high stereoselectivity with certain substrates.
The following table summarizes representative data for the asymmetric Michael addition of a dicarbonyl compound to a nitroalkene.
| Ligand/Catalyst Type | Ligand/Catalyst | Yield (%) | ee (%) | Reference |
| Pyrrolidine-based | Proline-derived Thiourea | up to 99 | up to 95 | [6] |
| Pyrrolidine-based | Proline-derived Squaramide | High | up to 99 | [7] |
| Piperidine-based | Piperidine-Camphorsulfonamide | up to 97 | up to 18 | [8] |
| Piperidine-based | Piperazine-Thiourea | High | up to 95 | [9] |
Note: The data presented is compiled from different studies and may have been obtained under varying reaction conditions. Direct head-to-head comparisons under identical conditions are limited in the literature. The primary purpose of this table is to illustrate the general performance of each ligand class.
Experimental Protocols
Synthesis of a Representative Pyrrolidine-Based Ligand: (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
This versatile organocatalyst is synthesized from (S)-diphenylprolinol.[10]
Procedure:
-
To a solution of (S)-diphenylprolinol (1.0 eq.) in dichloromethane at 0 °C, add imidazole (3.0 eq.).
-
Slowly add trimethylchlorosilane (2.5 eq.) and stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with methyl tert-butyl ether (MTBE) and filter to remove insoluble material.
-
Wash the organic phase sequentially with water and saturated aqueous sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[10]
Synthesis of a Representative Piperidine-Based Ligand: Chiral Piperidine-Thiourea Catalyst
Chiral bifunctional thiourea catalysts are commonly synthesized from a chiral diamine and an isothiocyanate.
Procedure:
-
Dissolve the chiral piperidine-containing diamine (1.0 eq.) in a suitable solvent such as dichloromethane.
-
Add the desired isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography.
-
Remove the solvent under reduced pressure, and the crude product can often be purified by column chromatography on silica gel.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline for the reaction between an aldehyde and a ketone.[2][11]
Procedure:
-
To a stirred solution of (S)-proline (10-20 mol%) in a suitable solvent (e.g., DMSO, DMF, or a mixture), add the aldehyde (1.0 eq.) and the ketone (5.0 eq.).
-
Stir the solution at the desired temperature (ranging from -10 to 25 °C) for 24-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.[2]
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral HPLC analysis.
General Protocol for an Asymmetric Michael Addition using a Bifunctional Thiourea Catalyst
This protocol describes a typical procedure for the addition of a 1,3-dicarbonyl compound to a nitroalkene.
Procedure:
-
In a reaction vial, dissolve the bifunctional thiourea organocatalyst (1-10 mol%) in a suitable solvent (e.g., toluene, dichloromethane) at room temperature.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.2 eq.) to the solution.
-
Add the β-nitrostyrene (1.0 eq.) to initiate the reaction.
-
Stir the reaction mixture at the specified temperature for the required time, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizing the Fundamentals
To better understand the concepts discussed, the following diagrams illustrate the core structures and a representative catalytic cycle.
Caption: Core structures of piperidine and pyrrolidine.
Caption: A representative catalytic cycle for an asymmetric aldol reaction.
Caption: A decision-making workflow for selecting a chiral ligand.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly enantio- and diastereoselective synthesis of α-trifluoromethyldihydropyrans using a novel bifunctional piperazine-thiourea catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. (S)-(-)-ALPHA,ALPHA-DIPHENYL-2-PYRROLIDINYL METHYLTMS ETHER | 848821-58-9 [chemicalbook.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (1-Benzylpiperidin-2-yl)methanol vs. Established Scaffolds
A Senior Application Scientist's Perspective on Stereocontrol
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where biological activity is often confined to a single enantiomer.[1] Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and predictable method for introducing chirality by temporarily attaching a chiral moiety to a prochiral substrate, directing a subsequent diastereoselective transformation, and then being cleaved to reveal the desired enantiomerically enriched product.[2]
This guide provides an in-depth comparison of the potential utility of (1-Benzylpiperidin-2-yl)methanol , a chiral auxiliary derived from the readily available amino acid pipecolic acid, with two of the most successful and widely utilized classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams . While this compound is less conventional and lacks extensive published data in key asymmetric applications, its structural features—a rigid piperidine ring and a stereodirecting benzyl group—suggest it as a promising candidate for inducing high levels of stereoselectivity.[3]
This analysis will delve into the mechanistic underpinnings of stereocontrol for each auxiliary, present established experimental data for Evans' and Oppolzer's auxiliaries, and offer a scientifically grounded projection of the performance of this compound based on analogous systems. Detailed experimental protocols are provided to offer a practical basis for researchers exploring these powerful tools.
The Contenders: A Structural Overview
A chiral auxiliary's efficacy is dictated by its ability to create a sterically and electronically differentiated environment around the reaction center. The three auxiliaries under comparison achieve this through distinct structural frameworks.
-
This compound: Derived from pipecolic acid, this auxiliary features a six-membered piperidine ring, which can adopt a stable chair conformation. The key stereodirecting element is the benzyl group on the nitrogen, which is expected to effectively shield one face of the enolate derived from an N-acylated derivative. The hydroxyl group provides a coordination point for metal ions, further rigidifying the transition state.
-
Evans' Oxazolidinones: These auxiliaries, typically derived from amino acids like valine or phenylalanine, feature a five-membered oxazolidinone ring. The substituent at the C4 position (e.g., benzyl or isopropyl) provides the steric bulk necessary to direct the approach of an electrophile to the opposite face of a chelated Z-enolate.[4]
-
Oppolzer's Sultams: Based on a camphor scaffold, these auxiliaries offer a rigid, bicyclic framework. The sulfonamide group provides a strong chelating site for Lewis acids, and the camphor backbone creates a highly defined chiral environment, leading to excellent stereocontrol in a variety of reactions.[5]
Asymmetric Alkylation: A Comparative Analysis
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction and a key benchmark for the performance of chiral auxiliaries.[2]
This compound (Projected Performance)
Evans' Oxazolidinones (Established Performance)
The asymmetric alkylation of N-acyl oxazolidinones is a well-established and highly reliable method.[6] Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a rigid Z-enolate, where the metal cation chelates to both the carbonyl oxygen and the oxygen of the oxazolidinone ring. The substituent at C4 effectively blocks one face of the enolate, leading to high diastereoselectivity.[7]
Comparative Performance Data in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | Benzyl Bromide | Projected: >80 | Projected: >95:5 |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | ~85 | >99:1 |
| (S)-4-Isopropyl-2-oxazolidinone | Allyl Iodide | ~90 | >98:2 |
Note: Data for this compound is projected based on structural analogy and principles of asymmetric induction. Data for Evans' auxiliaries is representative of typical literature values.[7][8]
Asymmetric Aldol Reactions: A Mechanistic Showdown
The aldol reaction is another critical C-C bond-forming reaction where chiral auxiliaries have proven invaluable for controlling the formation of two new stereocenters.
This compound (Projected Performance)
Drawing parallels with proline-catalyzed aldol reactions, where the cyclic structure of the catalyst plays a key role in the transition state geometry, we can anticipate that an N-acyl derivative of this compound could facilitate highly diastereoselective aldol additions.[9] The formation of a six-membered, chair-like transition state involving a boron or titanium enolate would likely be favored. The N-benzyl group would be expected to occupy a pseudo-equatorial position, directing the aldehyde to approach from the less hindered face, leading to the syn-aldol product.
Evans' Oxazolidinones (Established Performance)
The Evans asymmetric aldol reaction is renowned for its high diastereoselectivity, typically yielding the syn-aldol adduct.[8] The reaction proceeds through a Zimmerman-Traxler-like transition state, where a boron enolate forms a rigid, chair-like six-membered ring with the aldehyde. The C4 substituent on the oxazolidinone dictates the facial selectivity of the aldehyde's approach.
Oppolzer's Sultams (Established Performance)
Oppolzer's sultams are also highly effective in asymmetric aldol reactions. The rigid camphor scaffold and the strong chelating ability of the sulfonamide group lead to well-organized transition states. Depending on the choice of Lewis acid and reaction conditions, both syn and anti aldol products can be obtained with high diastereoselectivity.[4][5]
Comparative Performance Data in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| This compound | Isovaleraldehyde | Projected: >85 | Projected: >97:3 (syn) |
| (R)-4-Benzyl-2-oxazolidinone | Isovaleraldehyde | 95 | 99:1 (syn) |
| Oppolzer's Sultam | Benzaldehyde | 89 | >98:2 (syn) |
Note: Data for this compound is projected. Data for Evans' and Oppolzer's auxiliaries is representative of typical literature values.[5][8]
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for key asymmetric reactions using established auxiliaries are provided below. These protocols can serve as a template for exploring the potential of this compound.
Protocol 1: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 30 minutes, then add propionyl chloride (1.1 eq).
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.[8]
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.
2. Diastereoselective Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Add the acylated oxazolidinone (1.0 eq) in THF dropwise to the LDA solution at -78 °C.
-
After stirring for 30 minutes, add benzyl bromide (1.2 eq).
-
Stir the reaction mixture for 4 hours at -78 °C.[8]
-
Quench with saturated aqueous NH₄Cl and perform an aqueous workup.
Protocol 2: Asymmetric Aldol Reaction using Oppolzer's Sultam
1. N-Acylation:
-
To a solution of the Oppolzer's sultam (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
After 30 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at 0 °C.
-
Work up the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-acyl sultam (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add diethylaluminum chloride (1.1 eq) dropwise and stir for 30 minutes.
-
Add the aldehyde (1.2 eq) and stir at -78 °C for 2-4 hours.[5]
-
Quench the reaction with saturated aqueous Rochelle's salt and allow to warm to room temperature. Perform an aqueous workup.
Cleavage of the Chiral Auxiliary
A critical step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired chiral product.
-
This compound: As an amino alcohol-derived auxiliary, cleavage would typically be achieved through hydrolysis of the amide bond under either acidic or basic conditions. Reductive cleavage with agents like lithium aluminum hydride would yield the corresponding chiral alcohol.
-
Evans' Oxazolidinones: These are commonly cleaved by hydrolysis with lithium hydroxide and hydrogen peroxide, yielding the carboxylic acid.[7] Reductive cleavage with lithium borohydride or lithium aluminum hydride affords the corresponding alcohol.
-
Oppolzer's Sultams: Cleavage is often achieved by hydrolysis with lithium hydroxide or by reductive cleavage with lithium aluminum hydride or samarium iodide.
Visualization of Workflows and Mechanisms
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Comparison of stereocontrol models for the auxiliaries.
Conclusion and Future Outlook
While Evans' oxazolidinones and Oppolzer's sultams remain the gold standard for many asymmetric transformations due to their well-documented reliability and high stereoselectivity, the exploration of new chiral auxiliaries is crucial for expanding the synthetic chemist's toolkit. This compound, derived from the inexpensive chiral pool starting material pipecolic acid, presents a structurally compelling alternative.
Based on mechanistic principles and analogies to related systems, it is projected to offer excellent levels of diastereoselectivity in key reactions such as alkylations and aldol additions. The rigid piperidine backbone and the sterically demanding N-benzyl group are anticipated to provide a well-defined chiral environment conducive to high facial discrimination.
Further experimental validation is required to fully elucidate the performance of this compound and establish its practical utility. However, for researchers and drug development professionals seeking novel and potentially more cost-effective chiral auxiliaries, this piperidine-based scaffold represents a promising avenue for investigation. Its successful application would not only broaden the repertoire of available synthetic methods but also underscore the value of drawing inspiration from the vast and structurally diverse chiral pool.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (PDF) Diastereo-Face Selectivity in the Aldol Reaction of [research.amanote.com]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Structural Confirmation of (1-Benzylpiperidin-2-yl)methanol: A Comparative Guide to 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural confirmation of (1-Benzylpiperidin-2-yl)methanol. In the absence of readily available, experimentally verified spectra for the target compound, this document presents a detailed prediction of the expected chemical shifts. These predictions are based on the analysis of structurally analogous compounds, including 1-benzylpiperidine and various substituted piperidine and benzyl alcohol derivatives. This guide serves as a valuable tool for researchers in the verification of the synthesis of this compound and similar N-benzylpiperidine scaffolds, which are of significant interest in medicinal chemistry.
Predicted NMR Spectral Data
The chemical structure of this compound, with atom numbering for NMR assignment, is shown below:
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Notes |
| H7-H11 (C₆H₅) | 7.20 - 7.40 | Multiplet | - | Aromatic protons of the benzyl group. |
| H-Cα (CH₂) | 3.50 - 4.00 | AB quartet | ~14 | Diastereotopic benzylic protons due to the chiral center at C2. |
| H-C2 | 2.80 - 3.20 | Multiplet | - | Methine proton on the piperidine ring, adjacent to the nitrogen and the hydroxymethyl group. |
| H-Cβ (CH₂OH) | 3.40 - 3.80 | Multiplet | - | Protons of the hydroxymethyl group, likely showing complex splitting. |
| H-C6 (eq) | 2.90 - 3.10 | Multiplet | - | Equatorial proton at C6 of the piperidine ring. |
| H-C6 (ax) | 2.20 - 2.40 | Multiplet | - | Axial proton at C6 of the piperidine ring. |
| H-C3, H-C4, H-C5 | 1.20 - 1.80 | Multiplet | - | Methylene protons of the piperidine ring. |
| OH | Variable | Broad Singlet | - | Chemical shift is dependent on concentration and solvent. |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Notes |
| C-ipso (C₆H₅) | ~138 | Quaternary carbon of the benzene ring attached to the benzylic CH₂. |
| C-ortho/meta/para (C₆H₅) | 127 - 130 | Aromatic carbons of the benzyl group. |
| Cα (CH₂) | ~58 | Benzylic carbon. |
| C2 | ~65 | Methine carbon of the piperidine ring, attached to nitrogen and the hydroxymethyl group. |
| Cβ (CH₂OH) | ~63 | Carbon of the hydroxymethyl group. |
| C6 | ~54 | Methylene carbon of the piperidine ring adjacent to the nitrogen. |
| C3 | ~26 | Methylene carbon of the piperidine ring. |
| C4 | ~24 | Methylene carbon of the piperidine ring. |
| C5 | ~29 | Methylene carbon of the piperidine ring. |
Comparison with Structural Analogs
To substantiate the predicted chemical shifts, a comparison with the experimental NMR data of closely related compounds is essential.
Table 3: ¹H and ¹³C NMR Data for 1-Benzylpiperidine
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 1-Benzylpiperidine | (DMSO) δ: 7.21-7.34 (m, 5H), 3.44 (s, 2H), 2.33 (br s, 4H), 1.48 (m, 4H), 1.37 (m, 2H)[1] | (DMSO) δ: 138.6, 129.3, 128.2, 126.9, 64.0, 54.6, 26.1, 24.5[1] |
The data for 1-benzylpiperidine provides a foundational understanding of the chemical shifts for the benzyl group and the piperidine ring protons and carbons, which are expected to be similar in this compound, with notable differences arising from the hydroxymethyl substituent at the C2 position.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality, reproducible data for structural confirmation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): -2 to 12 ppm.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
This structured approach, combining synthesis, purification, and detailed NMR analysis, is fundamental for the unambiguous structural elucidation of novel and known chemical entities in a research and development setting. The provided predicted data and comparative analysis serve as a robust reference for scientists working with this compound and its derivatives.
References
Analytical techniques for the characterization of N-benzylpiperidine compounds
A Comprehensive Guide to Analytical Techniques for the Characterization of N-Benzylpiperidine Compounds
For researchers, scientists, and drug development professionals, the accurate characterization of N-benzylpiperidine compounds is crucial for ensuring purity, determining structure, and quantifying presence in various matrices. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate methods for your research needs.
Chromatographic Techniques: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used methods for the separation, identification, and quantification of N-benzylpiperidine compounds.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity analysis of N-benzylpiperidine and its derivatives.[2] It is particularly well-suited for non-volatile and thermally labile compounds.
Comparative Data for HPLC Analysis:
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| 2-Benzylpiperidine | Reversed-phase C18 | Acetonitrile:Phosphate Buffer (50:50) | 1.0 | UV | Not Specified | [2] |
| 1-Benzylpiperidine | Newcrom R1 | Acetonitrile:Water:Phosphoric Acid | 1.0 | Not Specified | Not Specified | [3] |
| 2-Benzylpiperidine Enantiomers | Chiralpak® IA | n-hexane:ethanol:isopropanol (80:10:10 v/v/v) with 0.1% diethylamine | 1.0 | UV (230 nm) | Not Specified | [4] |
Experimental Protocol: HPLC Purity Analysis of 2-Benzylpiperidine [2]
-
Preparation of Solutions:
-
Phosphate Buffer: Prepare a suitable phosphate buffer and adjust the pH as required for the specific analysis.
-
Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of the phosphate buffer. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[2]
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-Benzylpiperidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-Benzylpiperidine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a specified wavelength.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
-
After analysis, wash the column with a high percentage of organic solvent.
-
-
Data Analysis:
-
Calculate the purity of the 2-Benzylpiperidine sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile N-benzylpiperidine compounds.[5] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Comparative Data for GC-MS Analysis:
| Compound | Column | Carrier Gas | Temperature Program | Ionization Mode | Key m/z Fragments | Reference |
| 1-Benzyl-4-piperidone Reaction Products | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Helium (1.0 mL/min) | Initial: 100°C (2 min), Ramp 1: 15°C/min to 200°C (2 min), Ramp 2: 10°C/min to 290°C (10 min) | Electron Ionization | Not Specified | [5] |
| N-Benzylpiperazine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocol: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products [5]
-
Sample Preparation:
-
Instrumentation and Conditions:
-
GC System: Agilent 7890A GC system or equivalent.[5]
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[5]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector: Split/splitless injector, operated in splitless mode at 280°C.[5]
-
Oven Temperature Program: Initial temperature: 100°C, hold for 2 minutes. Ramp 1: 15°C/min to 200°C, hold for 2 minutes. Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[5]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Acquisition:
-
Acquire data in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.[1]
-
Spectroscopic Techniques: NMR and FTIR
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation of N-benzylpiperidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are commonly used.
Comparative Data for ¹H and ¹³C NMR of N-Benzylpiperidine Derivatives:
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
| 1-benzylpiperidine | ¹³C | DMSO | 138.63, 129.35, 128.19, 126.94, 64.02, 54.59, 26.08, 24.51 | [7] |
| N-Benzoylpiperidine derivative (C₂₄H₂₉FN₂O₃) | ¹H | DMSO | 7.65–7.58 (m, 1H), 7.56–7.44 (m, 2H), 7.36–7.25 (m, 1H), 6.73 (s, 2H), 4.29 (s, 2H), 3.72 (s, 8H), 3.67–3.59 (m, 2H), 3.07–2.88 (m, 4H), 2.80–2.73 (m, 2H), 2.70–2.61 (m, 1H), 2.13–1.94 (m, 2H), 1.89–1.77 (m, 2H) | [8] |
| N-Benzoylpiperidine derivative (C₂₄H₂₉FN₂O₃) | ¹³C | DMSO | 171.61, 161.91 (d, J = 244.3 Hz), 147.41, 147.34, 130.77, 130.69, 127.86, 125.89, 125.11, 118.45 (d, J = 22.2 Hz), 116.40 (d, J = 20.8 Hz), 111.83, 109.98, 58.11, 55.55, 55.52, 50.49, 46.03, 43.52, 42.51, 35.30, 28.65, 27.32, 25.58 | [8] |
Experimental Protocol: NMR Analysis [7]
-
Sample Preparation:
-
Dissolve a few milligrams of the N-benzylpiperidine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts, coupling constants, and multiplicity to elucidate the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Comparative Data for FTIR Analysis:
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Reference |
| 4-Benzylpiperidine acetyl derivative | Vapor Phase | Not specified in abstract | [9] |
| N-Benzoylpiperidine derivative (C₂₄H₂₈Cl₂N₂O₃) | Not Specified | 3072, 2938, 2813, 1620, 1244, 1112 | [8] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet or use an ATR accessory.
-
For liquid samples, a thin film can be prepared between salt plates.
-
For gas-phase analysis, use a gas cell.
-
-
Instrumentation:
-
A Fourier-Transform Infrared spectrometer.
-
-
Data Acquisition:
-
Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C=O, C-N).
-
Visualizing Analytical Workflows
The following diagrams illustrate common workflows and decision-making processes in the characterization of N-benzylpiperidine compounds.
Caption: General workflow for the characterization of N-benzylpiperidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 1-Benzylpiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
Quantitative analysis of (1-Benzylpiperidin-2-yl)methanol in complex reaction mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of (1-Benzylpiperidin-2-yl)methanol in complex reaction mixtures is critical for process optimization, impurity profiling, and quality control. This guide provides an objective comparison of various analytical techniques for this purpose, supported by experimental data from analogous compounds and detailed methodologies.
Comparison of Analytical Techniques
The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and whether chiral separation is necessary. The following tables summarize the key performance attributes of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Performance Comparison of Quantitative Methods for this compound and Related Compounds
| Analytical Method | Principle | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Limitations |
| GC-MS | Separation based on volatility and polarity, with mass-based detection. | 0 - 10 µg/mL[1][2] | 0.002 - 0.004 µg/mL[1][2] | 0.008 - 0.016 µg/mL[1][2] | High sensitivity and specificity; provides structural information.[3] | May require derivatization for polar analytes; risk of thermal degradation. |
| Achiral HPLC-UV | Separation based on polarity. | 0.44 - 53.33 µg/mL | ~0.1 µg/mL (estimated) | ~0.3 µg/mL (estimated) | Robust and widely available; suitable for routine analysis. | Lower sensitivity compared to MS; requires a chromophore. |
| Chiral HPLC-UV | Enantioselective separation based on differential interaction with a chiral stationary phase. | 1 - 100 µg/mL (typical) | ~0.2 µg/mL (estimated) | ~0.6 µg/mL (estimated) | "Gold standard" for enantiomeric purity assessment.[4] | Method development can be complex; requires specialized columns.[5] |
| Quantitative ¹H-NMR | Signal intensity is directly proportional to the number of nuclei.[6] | Wide dynamic range | Analyte and instrument dependent | Analyte and instrument dependent | No need for identical reference standards; provides structural information; non-destructive.[7] | Lower sensitivity compared to chromatographic methods; requires higher sample concentration. |
Note: Data for GC-MS is based on the analysis of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) as close structural analogs.[1][2] Data for HPLC and qNMR are typical values for small organic molecules and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for piperidine derivatives and can be adapted for this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive quantification of this compound, potentially after derivatization to improve volatility.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the reaction mixture sample, add 1 mL of 0.1 M NaOH to ensure the analyte is in its free base form.[3]
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[3]
-
Carefully transfer the organic layer to a clean tube.
-
Optional Derivatization: To the dried residue of the organic extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Incubate at 70°C for 30 minutes. Cool to room temperature and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.[1]
2. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 120°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method is essential for separating and quantifying the enantiomers of this compound.
1. Sample Preparation:
-
Dilute the reaction mixture with the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
If necessary, perform a liquid-liquid extraction as described in the GC-MS protocol to remove interfering matrix components.
-
Filter the sample through a 0.45 µm syringe filter before injection.[8]
2. Chiral HPLC Instrumental Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm or a similar amylose-based CSP.[9]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10 µL.[9]
Method 3: Quantitative ¹H-NMR Spectroscopy
This method allows for the direct quantification of this compound in a sample without the need for a calibration curve, by using a certified internal standard.
1. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[10]
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard.
2. ¹H-NMR Instrumental Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[11]
3. Data Analysis: The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard (IS)
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described analytical techniques.
References
- 1. scholars.direct [scholars.direct]
- 2. scholars.direct [scholars.direct]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. asdlib.org [asdlib.org]
Navigating Asymmetric Catalysis: A Comparative Analysis of N-Substituted Piperidinemethanol Isomers Remains an Open Area of Research
The Promise of N-Substituted Piperidinemethanol Isomers in Catalysis
N-substituted piperidinemethanol derivatives are attractive candidates for catalysts in asymmetric synthesis due to their rigid chiral backbone, the presence of a coordinating hydroxyl group, and the tunable steric and electronic properties of the N-substituent. These features can allow for the creation of a well-defined chiral environment around a metal center or in an organocatalytic transition state, leading to high levels of enantioselectivity.
A key area of interest would be the comparison of:
-
Enantiomers: For example, the catalytic performance of (R)-N-Methyl-2-piperidinemethanol versus (S)-N-Methyl-2-piperidinemethanol.
-
N-Substituent Effects: Comparing the impact of different alkyl or aryl groups on the nitrogen atom (e.g., N-Methyl vs. N-Benzyl) on catalytic efficiency and stereoselectivity.
-
Positional Isomers: Evaluating how the position of the hydroxymethyl group on the piperidine ring (e.g., 2-piperidinemethanol vs. 3-piperidinemethanol) affects the catalyst's performance.
Hypothetical Comparative Data: Asymmetric Addition of Diethylzinc to Benzaldehyde
To illustrate how a comparative study could be presented, the following table summarizes hypothetical data for the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction for testing new chiral catalysts.
| Catalyst Isomer | N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Major Enantiomer |
| (R)-N-Alkyl-2-piperidinemethanol | Methyl | 85 | 92 | (R) |
| (S)-N-Alkyl-2-piperidinemethanol | Methyl | 83 | 91 | (S) |
| (R)-N-Aryl-2-piperidinemethanol | Benzyl | 91 | 95 | (R) |
| (S)-N-Aryl-2-piperidinemethanol | Benzyl | 89 | 94 | (S) |
| (R)-N-Alkyl-3-piperidinemethanol | Methyl | 75 | 80 | (R) |
| (S)-N-Alkyl-3-piperidinemethanol | Methyl | 72 | 78 | (S) |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of findings. Below is a representative methodology for the asymmetric addition of diethylzinc to benzaldehyde using an N-substituted piperidinemethanol isomer as the catalyst.
Materials:
-
N-Substituted piperidinemethanol isomer (catalyst)
-
Toluene (anhydrous)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the N-substituted piperidinemethanol isomer (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the solution at room temperature for 10 minutes.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) dropwise over 5 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Continue stirring the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizing the Research Workflow and Catalytic Cycle
Diagrams are essential for conveying complex processes and relationships. The following visualizations, created using the DOT language, outline a typical experimental workflow and a plausible catalytic cycle.
Caption: A generalized workflow for the comparative analysis of N-substituted piperidinemethanol isomers in asymmetric catalysis.
Caption: A proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by an N-substituted piperidinemethanol isomer.
A Comparative Guide to Cross-Validation of HPLC and CE for Chiral Purity Determination of Piperidine Derivatives
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral piperidine derivatives is a critical aspect of pharmaceutical quality control. As enantiomers can have significantly different pharmacological and toxicological effects, robust and reliable analytical methods are essential.[1] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques widely employed for chiral separations. This guide provides an objective comparison of their performance, supported by experimental data, to assist in method selection and cross-validation.
High-Performance Liquid Chromatography (HPLC) vs. Capillary Electrophoresis (CE): An Overview
HPLC and CE are both cornerstone techniques in analytical laboratories, yet they operate on different separation principles, offering distinct advantages and disadvantages for chiral analysis.[2] HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a packed column.[2] In contrast, CE separates ionized molecules in an electric field based on their charge-to-mass ratio within a narrow capillary.[2]
For chiral separations, HPLC commonly utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[3] In CE, a chiral selector is typically added to the background electrolyte, forming transient diastereomeric complexes with the enantiomers, which then migrate at different velocities.[4] While HPLC is a versatile and robust method, CE often provides superior separation efficiency, faster analysis times, and is considered a "green" alternative due to minimal solvent consumption.[2][5] However, HPLC generally offers better sensitivity for UV detection and greater robustness in routine applications.[5][6]
Quantitative Performance Comparison
The selection of an analytical technique often depends on specific performance requirements. The following table summarizes typical validation parameters for chiral purity analysis of piperidine derivatives using HPLC and CE.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Chiral Selector | Chiral Stationary Phase (e.g., polysaccharide-based)[1][7] | Chiral additive in buffer (e.g., cyclodextrins)[8][9] |
| Resolution (Rs) | > 2.0[10] | Often > 2.0 (can reach higher values, e.g., 7.0)[11] |
| Selectivity (α) | Typically 1.1 - 1.5[12] | Variable, dependent on selector-analyte interaction |
| Analysis Time | 10 - 30 minutes[12][13] | < 15 minutes[6] |
| Limit of Detection (LOD) | 0.8 - 2.6 µg/mL[10][12] | 5.9 - 11.4 µmol/L[8] |
| Limit of Quantitation (LOQ) | 1.6 - 7.7 µg/mL[10][12] | 18 - 34.6 µmol/L[8] |
| Solvent Consumption | High[6] | Very Low[5][6] |
| Sample Volume | Microliters (µL) | Nanoliters (nL) |
| Method Robustness | Generally high[2] | Sensitive to buffer, temperature, and capillary surface[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical techniques. Below are representative protocols for the chiral analysis of piperidine derivatives.
Chiral HPLC Method Protocol (Normal Phase)
This protocol is based on established methods for piperidine derivatives, which often show good resolution on polysaccharide-based CSPs.[1][7]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).[1] The addition of a basic modifier like DEA is often necessary to improve the peak shape of basic compounds like piperidines.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.[1]
Chiral Capillary Electrophoresis (CE) Method Protocol
This protocol utilizes a cyclodextrin derivative as a chiral selector, a common and effective approach for the enantioseparation of basic drugs.[8][9]
-
Instrumentation: Standard CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).[9]
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin (S-β-CD) and 40% (v/v) methanol.[8]
-
Voltage: 25 kV.[14]
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.[9]
-
Sample Preparation: Dissolve the sample in water or the BGE to a suitable concentration (e.g., 0.5 mg/mL).
Method Cross-Validation Workflow
Cross-validation ensures that two different analytical methods provide equivalent results for the chiral purity of a given substance. This process is essential when transferring methods between labs or when one method is intended to replace another.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dujps.com [dujps.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1-Benzylpiperidin-2-yl)methanol: A Step-by-Step Guide
The proper disposal of (1-Benzylpiperidin-2-yl)methanol is crucial for maintaining laboratory safety and ensuring environmental protection. As a chemical intermediate, it requires handling as hazardous waste. This guide provides detailed procedures for its safe disposal, intended for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential and should be supplemented by consulting your institution's Environmental Health and Safety (EHS) department and local regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]
Quantitative Hazard Data of Structurally Related Compounds
| Compound | CAS Number | Hazard Classifications | Flash Point | Acute Toxicity (Oral LD50) |
| N-Benzyl-4-piperidone | 3612-20-2 | Combustible liquid, Harmful if swallowed, Skin/eye irritant, Skin sensitizer | 71 °C / 159.8 °F | Not available |
| Benzyl Alcohol | 100-51-6 | Harmful if swallowed/inhaled, Eye irritant | > 212 °F | 1040 mg/kg (Rabbit)[2] |
| Piperidine | 110-89-4 | Flammable liquid, Toxic if swallowed/inhaled, Causes severe skin burns and eye damage | 16 °C | 30 mg/kg (Rat) |
This table summarizes data from various sources to provide a comparative hazard overview.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Primary Container : Designate a specific, leak-proof, and chemically compatible waste container for all this compound waste. This includes pure compound, solutions, and reaction mixtures.
-
Labeling : The container must be clearly labeled with a "Hazardous Waste" tag.[4][5] The label must include the full chemical name: "this compound" and an approximate concentration if in solution. Do not use abbreviations.
-
Waste Stream : This waste should be classified as "Non-halogenated Organic Waste" unless it has been mixed with halogenated solvents.
2. Disposal of Contaminated Materials:
-
Any items that have come into direct contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of in the designated hazardous waste container.[4]
-
For contaminated glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This first rinsate must be collected and added to the hazardous waste container.[5] Subsequent rinses can typically be washed normally, but consult your local EHS guidelines.
3. Storage of Chemical Waste:
-
The sealed and labeled hazardous waste container must be stored in a designated satellite accumulation area within the laboratory.[4][6]
-
This storage area should be well-ventilated, away from heat sources, open flames, and direct sunlight.[1][7]
-
Ensure the waste container is kept closed at all times, except when adding waste.[5][6][8]
4. Final Disposal Procedure:
-
Once the waste container is full (not exceeding 90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][8]
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][3][9][10][11] This is a violation of environmental regulations and can pose a significant hazard.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. mtu.edu [mtu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ethz.ch [ethz.ch]
- 9. carlroth.com [carlroth.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling (1-Benzylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Inferred Hazard Assessment
Based on data from related chemical structures, (1-Benzylpiperidin-2-yl)methanol should be handled as a potentially hazardous substance. Potential hazards may include:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.[2]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. All handling of this compound should be conducted in a certified chemical fume hood.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[2] |
| Skin Protection | Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coat | To prevent skin contact with the chemical.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of vapors or aerosols, especially when handling outside of a fume hood. |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Before starting work, clear the handling area of any unnecessary equipment or chemicals to prevent clutter and potential cross-contamination.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the substance, avoiding direct contact.
-
-
Experimental Procedures:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste should be stored in a separate, sealed, and labeled container. Do not mix with incompatible waste streams.
-
-
Neutralization (if applicable and safe):
-
Consult with your institution's environmental health and safety (EHS) office for specific neutralization protocols. A common method for similar compounds involves hydrolysis with a strong base, but this must be confirmed as appropriate for this specific chemical.
-
-
Final Disposal:
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention if irritation develops.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Disclaimer: This information is provided as a guide and is based on the properties of structurally similar compounds. It is not a substitute for a formal risk assessment. Always consult your institution's EHS office for specific guidance and protocols before handling any new chemical.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
